SCH442416
描述
属性
IUPAC Name |
4-(furan-2-yl)-10-[3-(4-methoxyphenyl)propyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEULVFLPCJOBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443263 | |
| Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316173-57-6 | |
| Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316173-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SCH-442416 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316173576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH-442416 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC4G1W59S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of SCH442416: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH442416 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] This non-xanthine derivative has emerged as a critical tool in neuroscience research and a potential therapeutic agent for a variety of neurological and psychiatric disorders, including Parkinson's disease.[2][3] Its ability to penetrate the brain and selectively block A2AR signaling allows for the precise modulation of dopaminergic pathways, offering a targeted approach to treatment.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental applications.
Quantitative Data Summary
The selectivity and potency of this compound are demonstrated by its binding affinities across various adenosine receptor subtypes and species. The following table summarizes key quantitative data from in vitro binding assays.
| Receptor Subtype | Species | Binding Affinity (Ki) | Selectivity vs. A1R | Reference |
| A2AR | Human | 0.048 nM | >23,000-fold | [1] |
| A2AR | Rat | 0.5 nM | >3,600-fold | [1][4] |
| A1R | Human | 1111 nM | - | [1] |
| A1R | Rat | 1815 nM | - | [1] |
| A2BR | Human | >10,000 nM | - | [1] |
| A3R | Human | >10,000 nM | - | [1] |
| A3R | Rat | >10,000 nM | - | [1] |
Core Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the adenosine A2A receptor. A2A receptors are G-protein coupled receptors (GPCRs) that are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on enkephalin-expressing medium spiny neurons of the indirect pathway.[5]
Under normal physiological conditions, adenosine acts as an endogenous agonist for the A2AR. Activation of the A2AR by adenosine stimulates the Gs/olf G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[6] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release.
A crucial aspect of A2AR function is its antagonistic interaction with the dopamine D2 receptor. A2A and D2 receptors can form heterodimers, and the activation of A2AR can inhibit D2R signaling.[5][7] This interaction is a key target for therapeutic intervention in conditions like Parkinson's disease, where dopamine levels are depleted.
This compound, by blocking the A2AR, prevents the binding of endogenous adenosine. This blockade inhibits the A2AR-mediated signaling cascade, leading to a decrease in cAMP production and PKA activity. Consequently, the inhibitory effect of A2AR on D2R signaling is removed, resulting in an enhancement of dopaminergic transmission. This enhancement of dopamine signaling in the indirect pathway is believed to be the primary mechanism underlying the pro-motor effects of this compound.[8]
Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the adenosine A2A receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat adenosine A2A receptor.
-
[3H]ZM241385 or another suitable radioligand for the A2A receptor.
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Adenosine deaminase (to remove endogenous adenosine).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Pre-treat the cell membranes with adenosine deaminase to degrade any endogenous adenosine.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of the radioligand (e.g., [3H]ZM241385) to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo PET Imaging of A2A Receptor Occupancy
Positron Emission Tomography (PET) imaging with a radiolabeled form of this compound (e.g., [11C]this compound) is used to visualize and quantify A2A receptor distribution and occupancy in the living brain.[2][9][10]
1. Materials:
-
[11C]this compound radiotracer.
-
PET scanner.
-
Anesthetized research subject (e.g., rat, primate, or human).
-
Arterial line for blood sampling (for full quantitative analysis).
-
This compound (for blocking studies).
2. Procedure:
-
Position the anesthetized subject in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]this compound intravenously.
-
Acquire dynamic PET emission data for a specified duration (e.g., 90 minutes).[10]
-
For quantitative analysis, collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
To determine receptor occupancy, a baseline scan is performed, followed by administration of a therapeutic dose of unlabeled this compound, and then a second PET scan is conducted. The reduction in radiotracer binding in the second scan reflects the receptor occupancy by the unlabeled drug.
-
Reconstruct the PET data into a dynamic series of images.
-
Define regions of interest (ROIs) on the images, such as the striatum (high A2AR density) and cerebellum (low A2AR density, often used as a reference region).[2]
-
Generate time-activity curves (TACs) for each ROI.
-
Apply pharmacokinetic models to the TACs to estimate binding parameters, such as the binding potential (BPND), which is an index of receptor density and affinity.
Conclusion
This compound is a highly potent and selective A2A receptor antagonist with a well-defined mechanism of action. Its ability to modulate dopaminergic signaling through the blockade of A2A-D2 receptor interactions in the basal ganglia makes it a valuable tool for research and a promising candidate for the treatment of neurological disorders. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this compound. Further investigation into the nuanced roles of A2A receptor heteromers and their modulation by antagonists like this compound will continue to advance our understanding of brain function and pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openmedscience.com [openmedscience.com]
SCH442416: A Technical Guide to a Potent and Selective A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH442416 is a highly potent, selective, and brain-penetrant antagonist of the adenosine (B11128) A2A receptor (A2AR). Its remarkable affinity for the A2AR and significant selectivity over other adenosine receptor subtypes have established it as a critical tool in neuroscience research and a promising candidate for therapeutic development, particularly for neurodegenerative disorders such as Parkinson's disease. This document provides an in-depth technical overview of this compound, including its mechanism of action, comprehensive quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Introduction
The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is densely expressed in the basal ganglia, particularly in the striatum, where it plays a crucial role in modulating dopaminergic neurotransmission. Antagonism of the A2A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease, aiming to alleviate motor symptoms and potentially offer neuroprotective benefits.[[“]][2][3][4] this compound (C20H19N7O2) is a non-xanthine derivative that has been extensively characterized as a leading compound in this class.[5] Its ability to penetrate the blood-brain barrier and engage with central A2A receptors makes it an invaluable research tool for in vivo studies and imaging.[6][7][8]
Mechanism of Action
The A2A receptor is canonically coupled to the Gs family of G proteins. Upon binding of the endogenous agonist, adenosine, the receptor undergoes a conformational change that activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and initiates a cascade of downstream signaling events. In the striatum, this pathway functionally opposes the signaling of the dopamine (B1211576) D2 receptor.
This compound acts as a competitive antagonist at the A2A receptor. It binds to the receptor with high affinity, thereby preventing adenosine from binding and activating the receptor. This blockade inhibits the downstream production of cAMP, effectively dampening the A2A receptor-mediated signaling.[3] This antagonistic action helps to restore the balance of neurotransmission in the dopamine-depleted striatum characteristic of Parkinson's disease.[2]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays.
Table 1: Binding Affinity (Ki) of this compound
This table summarizes the equilibrium dissociation constant (Ki) of this compound for various adenosine receptor subtypes. The Ki value is inversely proportional to binding affinity. The data highlights the compound's high affinity for the A2A receptor and its substantial selectivity.
| Receptor Subtype | Species | Ki (nM) | Selectivity Fold (vs. hA2A) | Reference |
| A2A | Human | 0.048 | - | [6] |
| A2A | Rat | 0.50 | - | [6][9][10] |
| A1 | Human | 1111 | >23,000 | [6][9] |
| A1 | Rat | 1815 | >3,600 | [6] |
| A2B | Human | >10,000 | >208,000 | [6][9] |
| A3 | Human | >10,000 | >208,000 | [6][9] |
| A3 | Rat | >10,000 | >20,000 | [6] |
Table 2: Functional Potency of this compound
Functional assays measure the concentration of an antagonist required to inhibit 50% of the response elicited by an agonist (IC50).
| Assay Type | Cell Line | Agonist Used | IC50 (nM) | Reference |
| cAMP Accumulation | HEK-293 (hA2A) | CGS-21680 | >10,000 (minimal affinity for A2B/A3) | |
| Arteriole Dilation | N/A | Adenosine | Attenuates at 10 µM | [9] |
Table 3: In Vivo Efficacy of this compound
Animal models are used to assess the physiological effects of the compound.
| Animal Model | Effect | Dosage | Route | Reference |
| C57BL/6 Mice | Abrogates CGS-21680-induced muscle injury | 0.017 mg/kg | i.p. | [6][10] |
| Rat | Reverses haloperidol-induced catalepsy | 3 mg/kg | i.p. | [11] |
| Rat | Increases GS and GLAST protein expression | 1 µM (2µL) | i.v. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a standard competitive binding assay to determine the affinity of this compound for the A2A receptor.
-
Membrane Preparation:
-
Culture HEK-293 cells stably transfected with the human adenosine A2A receptor.[12]
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
Prepare assay tubes containing:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[13]
-
50 µL of a fixed concentration of a suitable A2A receptor radioligand (e.g., 10 nM [3H]CGS21680 or 5.5 nM [3H]ZM241385).[13][14]
-
50 µL of varying concentrations of the unlabeled competitor ligand (this compound).
-
100 µL of the prepared membrane suspension (e.g., 20-22 µg protein/tube).[13][15]
-
-
For non-specific binding (NSB) determination, use a high concentration of a non-radiolabeled A2A antagonist (e.g., 1 µM ZM241385).[14]
-
Incubate the tubes at room temperature (25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to antagonize agonist-stimulated cAMP production.
-
Cell Preparation:
-
Antagonist Incubation:
-
Pre-incubate the cells with varying concentrations of this compound in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 50 µM IBMX or Rolipram) to prevent cAMP degradation.[18] Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.
-
Normalize the data relative to the response of the agonist-only control (100%) and the basal control (0%).
-
Calculate the IC50 value using a four-parameter logistic equation.
-
In Vivo Model: Haloperidol-Induced Catalepsy in Rats
This model assesses the anti-parkinsonian potential of A2A antagonists.
-
Animals:
-
Use adult male Sprague-Dawley or Wistar rats. Acclimatize the animals to the housing and testing environment.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1-3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[20]
-
After a set pre-treatment time (e.g., 30-40 minutes), administer the dopamine D2 receptor antagonist haloperidol (B65202) (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.[20][21]
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.
-
Gently place the rat’s forepaws on a horizontal bar raised a set distance (e.g., 9 cm) from the surface.
-
Measure the time (descent latency) it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the descent latencies between the vehicle-treated group and the this compound-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly reduces the cataleptic state induced by haloperidol.
-
Conclusion
This compound is a cornerstone tool for studying the function and therapeutic potential of the adenosine A2A receptor. Its exceptional potency (Ki = 0.048 nM for human A2AR) and high selectivity (>23,000-fold over the A1 receptor) make it an ideal probe for both in vitro and in vivo investigations.[6][9] The data and protocols presented herein confirm its status as a benchmark A2A receptor antagonist. Continued research with this compound and related compounds will be vital in advancing our understanding of A2A receptor pharmacology and in the development of novel treatments for neurodegenerative conditions like Parkinson's disease.[[“]][22]
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCH-442416 (this compound) | A2AR antagonist | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. ashpublications.org [ashpublications.org]
- 19. innoprot.com [innoprot.com]
- 20. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
SCH442416: A Comprehensive Technical Guide to its Binding Affinity and Ki Values
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of SCH442416, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). The document summarizes key quantitative binding data, details common experimental methodologies, and visualizes the relevant biological pathways and workflows.
Executive Summary
This compound is a high-affinity, selective antagonist for the human and rat adenosine A2A receptors. Its high selectivity makes it a valuable tool for studying the physiological and pathological roles of the A2AR and a promising candidate for therapeutic development, particularly in neurodegenerative diseases and oncology. This document consolidates binding affinity data from multiple sources and outlines the experimental procedures used to determine these values.
Quantitative Binding Data: Affinity and Selectivity
The binding affinity of this compound for various adenosine receptor subtypes has been extensively characterized. The data consistently demonstrates a high affinity for the A2A receptor with significant selectivity over other subtypes.
| Receptor Subtype | Species | Ki (nM) | Reference |
| Adenosine A2A Receptor | Human | 0.048 | [1][2][3] |
| Adenosine A2A Receptor | Rat | 0.5 | [1][2][3] |
| Adenosine A1 Receptor | Human | 1111 | [1] |
| Adenosine A2B Receptor | Human | >10000 | [1] |
| Adenosine A3 Receptor | Human | >10000 | [1] |
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes. This table summarizes the inhibition constants (Ki) of this compound for human and rat adenosine receptors. The significantly lower Ki value for the A2A receptor highlights its high affinity and selectivity.
This compound displays over 23,000-fold selectivity for the human A2A receptor compared to the A1, A2B, and A3 receptor subtypes.[1][4] This high degree of selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.
In addition to its primary target, this compound has also been shown to interact with G-quadruplex DNA, suggesting a potential secondary mechanism of action.
| Molecule | Binding Affinity (M⁻¹) | Number of Binding Sites | Reference |
| G-quadruplex DNA | 1.55 x 10⁷ – 3.74 x 10⁵ | 1-2 | [5][6] |
Table 2: Binding Affinity of this compound for G-quadruplex DNA. This table presents the binding affinity of this compound for human telomeric G-quadruplex DNA.
Experimental Protocols
The determination of this compound's binding affinity is primarily achieved through radioligand binding assays and functional assays such as cAMP accumulation assays.
Radioligand Binding Assay for Ki Determination
This protocol outlines a typical competitive radioligand binding assay to determine the Ki of this compound for the adenosine A2A receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human adenosine A2A receptor.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
-
50 µL of a known concentration of a suitable radioligand for the A2A receptor (e.g., [³H]CGS21680 or [³H]ZM 241385). The concentration is typically near the Kd of the radioligand.
-
50 µL of increasing concentrations of the competing ligand, this compound.
-
100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 20 µg).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and measure the radioactivity retained on them using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced activation of the A2A receptor, which is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP) levels upon activation.
1. Cell Preparation:
-
Plate HEK-293 cells stably expressing the human A2A receptor in a suitable multi-well plate and culture overnight.
2. Assay Protocol:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a known concentration of an A2A receptor agonist (e.g., CGS-21680 or NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
3. Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Plot the cAMP concentration as a function of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.
Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like adenosine, couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger. This compound, as an antagonist, blocks this activation.
References
SCH442416: A Technical Guide to its Adenosine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of SCH442416, a potent and highly selective antagonist of the adenosine (B11128) A2A receptor. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its selectivity and the underlying signaling pathways.
Core Data Presentation: Selectivity Profile of this compound
This compound exhibits a remarkable selectivity for the human adenosine A2A receptor over other adenosine receptor subtypes. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound at human adenosine receptors.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50) | Fold Selectivity (over A2A) |
| A1 | 1111 nM[1][2] | > 10,000 nM[3][4] | > 23,000[1][2][3][4] |
| A2A | 0.048 nM [1][2][3][4][5] | - | 1 |
| A2B | > 10,000 nM[1][2] | > 10,000 nM[3][4] | > 208,000 |
| A3 | > 10,000 nM[1][2] | > 10,000 nM[3][4] | > 208,000 |
Experimental Protocols
The determination of the selectivity profile of this compound relies on two primary types of in vitro assays: radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest by the unlabeled test compound (this compound).
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
Materials:
-
Membrane preparations from cells stably expressing one of the human adenosine receptor subtypes.
-
Radiolabeled ligands specific for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 or [3H]-CGS21680 for A2A, [125I]-AB-MECA for A3). A suitable radioligand for A2B with high affinity and specificity can be more challenging to find.
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the target adenosine receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a receptor. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the production of intracellular cyclic AMP (cAMP). A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Objective: To determine the functional potency (IC50) of this compound as an antagonist at each of the four human adenosine receptor subtypes.
Materials:
-
Whole cells stably expressing one of the human adenosine receptor subtypes.
-
This compound.
-
A known agonist for each receptor subtype (e.g., NECA, CGS21680).
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for A1 and A3 assays).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Methodology:
-
Cell Culture: Cells expressing the target adenosine receptor are cultured to an appropriate density.
-
Assay Setup (A2A and A2B receptors - Gs coupled):
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of the respective agonist (e.g., CGS21680 for A2A) is then added to stimulate cAMP production.
-
-
Assay Setup (A1 and A3 receptors - Gi coupled):
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of forskolin is added to induce a baseline level of cAMP production.
-
A fixed concentration of the respective agonist is then added to inhibit the forskolin-stimulated cAMP production.
-
-
Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are analyzed to determine the IC50 value of this compound, which is the concentration of the antagonist that reverses 50% of the effect of the agonist.
Visualizations
Adenosine Receptor Signaling Pathways
The following diagram illustrates the canonical signaling pathways of the four adenosine receptor subtypes.
Caption: Canonical signaling pathways of adenosine receptors.
Experimental Workflow for Determining Receptor Selectivity
This diagram outlines the general workflow for determining the selectivity profile of a compound like this compound.
Caption: Workflow for determining adenosine receptor selectivity.
Selectivity Profile of this compound
This diagram visually represents the high selectivity of this compound for the A2A receptor.
Caption: High selectivity of this compound for the A2A receptor.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Brain Penetrance and Distribution of SCH442416
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain penetrance and distribution of SCH442416, a potent and selective A2A adenosine (B11128) receptor antagonist. This document consolidates key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the adenosine A2A receptor (A2AR)[1][2][3]. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, particularly for in vivo imaging of A2A receptors using Positron Emission Tomography (PET) when labeled with carbon-11 (B1219553) ([11C]this compound)[1][4][5]. Understanding the brain penetrance and distribution of this compound is critical for its application in both preclinical and clinical research aimed at elucidating the role of A2AR in various neurological and psychiatric disorders.
Quantitative Data on Brain Penetrance and Distribution
The brain penetrance of this compound has been primarily quantified using PET imaging with its radiolabeled form, [11C]this compound. The following tables summarize key findings from studies in various species.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Species | Receptor | Ki (nM) | Selectivity vs. A1R | Reference |
| Human | A2AR | 0.048 | >23,000-fold | [2][3] |
| Rat | A2AR | 0.5 | >3,600-fold | [1][2][6][3] |
Table 2: In Vivo Brain Distribution and Binding of [11C]this compound in Animals
| Species | Brain Region | Key Finding | Value | Reference |
| Rat | Striatum | Highest uptake region | - | [5] |
| Rat | Striatum vs. Cerebellum | Striatum-to-cerebellum ratio | ~2 at 20 min post-injection | [5] |
| Macaca nemestrina (Monkey) | Striatum vs. Cerebellum | Radioactivity concentration ratio | 2 | [5] |
| Rat | Striatum | Binding Potential (BPND) - SRTM | Underestimated by 16% vs. 1TC/2TC | [7] |
| Rat | Striatum | Test-Retest Variability (SRTM) | 8.2 ± 5.2 % | [7] |
Table 3: [11C]this compound PET Imaging Data in Humans
| Brain Region | Parameter | Mean Value | Reference |
| Putamen | Binding Potential (BPND) | 2.5 | [4] |
| Caudate | Binding Potential (BPND) | 1.6 | [4] |
| Thalamus | Binding Potential (BPND) | 0.5 | [4] |
Table 4: Metabolism of [11C]this compound
| Species | Time Post-Injection | Unmetabolized Parent Tracer in Plasma | Reference |
| Rat | 60 min | >40% | [5] |
| Human | 15 min | 41% | [4] |
| Human | 95 min | 15% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in key studies of this compound brain penetrance.
Objective: To visualize and quantify the distribution of A2A receptors in the brain in vivo.
Protocol:
-
Radiosynthesis of [11C]this compound:
-
Subject/Animal Preparation:
-
Subjects (human or animal) are positioned in the PET scanner.
-
A cannula is inserted into a peripheral vein for radiotracer injection.
-
For quantitative analysis requiring an arterial input function, an arterial line is placed[4].
-
-
Radiotracer Injection:
-
A bolus of [11C]this compound is injected intravenously. The injected dose is recorded. For human studies, a typical dose is around 364 MBq[4].
-
-
PET Data Acquisition:
-
Dynamic PET emission data are acquired for a specified duration, typically 90 minutes for human studies[4].
-
-
Arterial Blood Sampling (for full quantitative analysis):
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized parent compound[4].
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed, and regions of interest (ROIs) are defined on co-registered MRI scans for anatomical reference[4].
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., spectral analysis, two-tissue compartment models) is applied to the TACs to estimate parameters such as the volume of distribution (VT) and the binding potential (BPND)[4][7]. The cerebellum is often used as a reference region due to its low density of A2A receptors[8][4].
-
Objective: To determine the distribution of [11C]this compound in various organs, including the brain, over time.
Protocol:
-
Animal Model: Sprague-Dawley rats are commonly used[7].
-
Radiotracer Administration: A bolus of [11C]this compound (e.g., 7.6 ± 1 MBq) is injected intravenously[7].
-
Tissue Harvesting: At various time points post-injection (e.g., 5, 15, 30, 60 minutes), animals are euthanized, and organs of interest (brain, heart, lungs, liver, kidneys, etc.) are harvested[7].
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The activity concentrations are calculated and expressed as a percentage of the injected dose per gram of tissue.
Objective: To determine the affinity (Ki) of this compound for adenosine receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human or rat A2AR) are prepared.
-
Radioligand: A suitable radioligand that binds to the target receptor is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Workflow for PET Imaging Brain Penetrance.
Conclusion
This compound demonstrates excellent properties as a brain-penetrant A2A adenosine receptor antagonist. Its high affinity and selectivity, coupled with favorable pharmacokinetics for PET imaging, have established [11C]this compound as a leading radiotracer for studying the A2AR system in the living brain. The quantitative data and protocols summarized in this guide provide a valuable resource for researchers and drug developers working with this compound and in the broader field of neuroreceptor imaging and CNS drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. openmedscience.com [openmedscience.com]
- 5. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
SCH442416 in Parkinson's Disease Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SCH442416 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor, which has been extensively investigated as a non-dopaminergic therapeutic strategy for Parkinson's disease (PD). This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, preclinical efficacy, and the experimental methodologies used in its evaluation. The core of this guide focuses on the quantitative data supporting its mechanism of action and its effects in established animal models of Parkinson's disease. Detailed experimental protocols are provided to facilitate the replication and extension of these pivotal studies. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the compound's role in the complex pathophysiology of Parkinson's disease.
Introduction: The Rationale for A2A Receptor Antagonism in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The current gold-standard treatment, levodopa (B1675098) (L-DOPA), aims to replenish dopamine (B1211576) levels but is associated with long-term complications, including motor fluctuations and debilitating L-DOPA-induced dyskinesias (LID)[1][2][3]. This has driven the search for non-dopaminergic therapies that can provide symptomatic relief and potentially offer neuroprotective benefits.
The adenosine A2A receptor has emerged as a promising target due to its high concentration in the basal ganglia, particularly in the striatum, where it is co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway[4]. In the parkinsonian state, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor impairment. A2A receptors and D2 receptors have an antagonistic relationship; activation of A2A receptors counteracts the effects of D2 receptor stimulation. Therefore, blocking A2A receptors with an antagonist like this compound is hypothesized to restore the balance of the basal ganglia circuitry, thereby improving motor function[4]. Preclinical studies have shown that A2A receptor antagonists can improve motor symptoms, reduce "off" time, and potentially mitigate dyskinesia[4].
Pharmacological Profile of this compound
This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the adenosine A2A receptor. Its favorable pharmacological profile has made it a valuable tool for both in vitro and in vivo research, including its use as a radioligand for positron emission tomography (PET) imaging.
Binding Affinity and Selectivity
The binding affinity (Ki) of this compound for various adenosine receptor subtypes has been well-characterized in both human and rat tissues. The compound demonstrates exceptional selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3).
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. A2A |
| A2A | Human | 0.048 [5][6][7][8][9] | - |
| A2A | Rat | 0.5 [5][6][7][8][9] | - |
| A1 | Human | 1111[7][9] | >23,000-fold[5] |
| A2B | Human | >10,000[7][9] | >208,000-fold |
| A3 | Human | >10,000[7][9] | >208,000-fold |
| A1 | Rat | 1815[7] | >3,600-fold |
| A3 | Rat | >10,000[7] | >20,000-fold |
Table 1: Binding affinities (Ki) and selectivity of this compound for human and rat adenosine receptors.
Preclinical Efficacy in Parkinson's Disease Models
This compound has been evaluated in various preclinical models of Parkinson's disease, demonstrating its potential to alleviate motor deficits and modulate the effects of L-DOPA.
Rodent Models of Parkinsonism
The most common rodent model for preclinical PD research is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, which mimics the dopaminergic depletion seen in the disease[2][10]. In these models, this compound has shown efficacy in improving motor function.
| Animal Model | Behavioral Test | This compound Dose | Outcome |
| 6-OHDA-lesioned rat | Locomotor Activity | 3 mg/kg, i.p. | Significant increase in locomotor activity[11] |
| 6-OHDA-lesioned rat | Elevated Body Swing Test | 1 µM (intrapallidal) | Did not alter lesion-induced ipsilateral bias alone, but co-administration with a D2 agonist significantly decreased the bias[12] |
| 6-OHDA-lesioned mouse | Rotational Behavior | Not specified | Found to lower the required dosage of L-DOPA[13] |
| Haloperidol-induced catalepsy rat | Bar Test | Not specified | A2A antagonists, in general, are effective in this model. |
Table 2: Summary of preclinical efficacy of this compound in rodent models of Parkinson's disease.
Non-Human Primate Models
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in Parkinson's disease research. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.
6-OHDA Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine system in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Procedure:
-
Preparation of 6-OHDA solution: Dissolve 6-OHDA in 0.02% ascorbic acid-saline to a final concentration of 4 mg/mL (free base). Prepare fresh and protect from light.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Stereotaxic Surgery:
-
Mount the rat in the stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). A common coordinate relative to bregma is: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from the dura.
-
-
6-OHDA Injection:
-
Lower the Hamilton syringe needle to the target coordinates.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia and easy access to food and water. Allow the animals to recover for at least 2 weeks before behavioral testing.
Assessment of L-DOPA-Induced Dyskinesia (LID)
This protocol outlines the procedure for inducing and scoring abnormal involuntary movements (AIMs) in 6-OHDA-lesioned rats.
Materials:
-
6-OHDA-lesioned rats
-
L-DOPA methyl ester
-
Benserazide (B1668006) hydrochloride
-
Sterile saline (0.9%)
-
Observation chambers
Procedure:
-
Drug Preparation: Prepare a solution of L-DOPA (e.g., 6 mg/kg) and benserazide (e.g., 12 mg/kg) in sterile saline.
-
Chronic L-DOPA Treatment: Administer L-DOPA/benserazide daily via intraperitoneal (i.p.) injection for approximately 21 days to induce stable AIMs.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Administer the desired dose of this compound (e.g., 1-3 mg/kg, i.p.) 30 minutes prior to the L-DOPA injection.
-
AIMs Scoring:
-
Place the rat in an individual observation chamber.
-
At set time points after L-DOPA administration (e.g., every 20 minutes for 3 hours), score the severity of AIMs.
-
The AIMs rating scale typically includes categories for axial, limb, and orolingual movements, each scored on a scale of 0 (absent) to 4 (continuous, severe).
-
In Vivo Microdialysis for Striatal Glutamate (B1630785) Release
This protocol describes the measurement of extracellular glutamate levels in the striatum of freely moving rats.
Materials:
-
Rats with guide cannulae implanted over the striatum
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with fluorescence detection
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the striatum of a conscious, freely moving rat.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period (e.g., 90-120 minutes), collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.
Visualizations: Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: Canonical signaling pathway of the adenosine A2A receptor.
Basal Ganglia Circuitry in Parkinson's Disease
This diagram illustrates the direct and indirect pathways of the basal ganglia and the modulatory roles of dopamine and adenosine.
Caption: Simplified schematic of the basal ganglia direct and indirect pathways.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of Parkinson's disease.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound has proven to be an invaluable research tool for elucidating the role of the adenosine A2A receptor in the pathophysiology of Parkinson's disease. Its high affinity and selectivity have enabled precise investigations into the receptor's function in the basal ganglia. Preclinical data strongly support the potential of A2A receptor antagonists as a therapeutic strategy for improving motor symptoms in Parkinson's disease, with the added potential of not exacerbating L-DOPA-induced dyskinesias.
Future research should continue to explore the neuroprotective potential of A2A receptor antagonists, a prospect that could signify a major advancement in the management of Parkinson's disease. Furthermore, clinical trials with newer generation A2A antagonists are warranted to fully establish the therapeutic utility of this drug class in patient populations. The detailed methodologies and data presented in this guide aim to provide a solid foundation for such future investigations.
References
- 1. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Adenosine A2A Receptor Modulates the Activity of Globus Pallidus Neurons in Rats [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openmedscience.com [openmedscience.com]
SCH442416: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH442416 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacological properties of this compound and explores its promising therapeutic applications in neurodegenerative disorders, cancer immunotherapy, and neuroinflammation. Detailed summaries of its binding affinity and functional activity are presented, alongside comprehensive experimental protocols for key preclinical and clinical evaluation methods. Visual representations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and therapeutic potential.
Introduction
Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological functions by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor, in particular, has emerged as a significant therapeutic target due to its high expression in the basal ganglia, immune cells, and platelets. Its activation is generally associated with immunosuppressive and anti-inflammatory effects, as well as modulation of neurotransmission.
This compound, a non-xanthine derivative, has been extensively characterized as a high-affinity, selective A2AR antagonist. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the role of A2AR in the central nervous system and a promising candidate for the treatment of various disorders. This guide will delve into the quantitative pharmacology of this compound and its potential therapeutic applications, supported by detailed experimental methodologies.
Quantitative Pharmacology of this compound
The potency and selectivity of this compound have been determined through various in vitro binding and functional assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2A | Human | 0.048 | [1][2][3][4] |
| Rat | 0.5 | [1][2][3][4] | |
| A1 | Human | 1111 | [1] |
| Rat | 1815 | [1] | |
| A2B | Human | >10000 | [1] |
| A3 | Human | >10000 | [1] |
| Rat | >10000 | [1] |
Table 2: Functional Activity (IC50) of this compound
| Assay | Receptor | Species | IC50 | Reference |
| cAMP Accumulation | A2A | Human | > 10 µM (minimal affinity for hA2B and hA3) | [2][3] |
Therapeutic Applications and Experimental Protocols
Parkinson's Disease
Rationale: The high expression of A2AR in the striatum, where it forms heteromers with dopamine (B1211576) D2 receptors, makes it a key target for Parkinson's disease therapy. A2AR antagonists can modulate motor activity and potentiate the effects of L-DOPA.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Rat Model
This widely used model mimics the dopaminergic neurodegeneration observed in Parkinson's disease.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).[5][6]
-
6-OHDA Preparation: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/mL.[5]
-
Stereotaxic Surgery:
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the striatum. Typical MFB coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm.[5][6]
-
Infuse the 6-OHDA solution slowly (e.g., 1 µL/min) and leave the needle in place for several minutes post-injection to allow for diffusion.[5]
-
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: Two to three weeks post-lesion, administer apomorphine (B128758) (dopamine agonist) or amphetamine and record the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations. A significant number of rotations confirms a successful lesion.[5]
-
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage at desired doses (e.g., 0.017 mg/kg, i.p.) and assess its effect on motor behavior, both alone and in combination with L-DOPA.[4]
Cancer Immunotherapy
Rationale: Adenosine in the tumor microenvironment suppresses anti-tumor immunity by activating A2AR on immune cells such as T cells and natural killer (NK) cells. This compound can block this immunosuppression and enhance the efficacy of immune checkpoint inhibitors.
Experimental Protocol: Syngeneic Mouse Tumor Model
This model utilizes immunocompetent mice to study the interaction between the tumor and the immune system.
-
Cell Lines: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma), B16-F10 (melanoma), or CT26 (colon carcinoma).[7][9]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in PBS) into the flank of the mice.[9]
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer this compound (e.g., via i.p. injection or oral gavage) alone or in combination with other immunotherapies like anti-PD-1 antibodies.
-
-
Outcome Measures:
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Survival Analysis: Monitor animal survival over time.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry.[7][10]
-
Cytokine Analysis: Measure cytokine levels in the tumor microenvironment or serum using ELISA or multiplex assays.
-
Neuroinflammation
Rationale: A2AR activation on microglia and astrocytes can modulate neuroinflammatory responses. Antagonism of A2AR with this compound may have therapeutic benefits in conditions with a neuroinflammatory component, such as Alzheimer's disease and sepsis-associated encephalopathy.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.
-
LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[14]
-
This compound Treatment: Administer this compound before or after the LPS challenge.
-
Assessment of Neuroinflammation:
-
Cytokine Measurement: At various time points post-LPS injection, collect brain tissue (e.g., hippocampus, cortex) and/or serum and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.[11]
-
Microglial and Astrocyte Activation: Perform immunohistochemistry or immunofluorescence on brain sections using markers for activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP).[13]
-
Cognitive Function: Assess cognitive deficits using behavioral tests such as the Morris water maze or passive avoidance test.[11]
-
In Vivo Imaging: Positron Emission Tomography (PET)
Rationale: Radiolabeled this compound, particularly with carbon-11 (B1219553) ([11C]this compound), serves as a valuable tool for in vivo imaging of A2A receptors in the brain, enabling receptor occupancy studies and investigation of A2AR alterations in disease states.[15][16][17][18][19][20]
Experimental Protocol: Human Brain PET Imaging with [11C]this compound
-
Radiotracer Synthesis: [11C]this compound is synthesized via O-methylation of its desmethyl precursor.
-
Subject Preparation: Subjects are positioned in a PET scanner, and a transmission scan is acquired for attenuation correction. An arterial line is placed for blood sampling.
-
Radiotracer Injection: A bolus of [11C]this compound (e.g., ~364 MBq) is injected intravenously.[15][16]
-
Dynamic PET Scanning: Dynamic emission data are acquired for 90 minutes post-injection.[15][16]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is used to generate an arterial input function.[15][16]
-
Image Analysis:
-
PET images are reconstructed and co-registered with the subject's MRI.
-
Regions of interest (ROIs) are defined for brain regions with high (e.g., putamen, caudate) and low (e.g., cerebellum) A2AR density.[15][16]
-
Kinetic modeling (e.g., using a simplified reference tissue model with the cerebellum as the reference region) is applied to the time-activity curves to estimate the binding potential (BPND), an index of receptor availability.[17]
-
Conclusion
This compound is a powerful and selective tool for investigating the role of the adenosine A2A receptor in health and disease. Its potential therapeutic applications in Parkinson's disease, cancer immunotherapy, and neuroinflammatory disorders are supported by a growing body of preclinical and clinical evidence. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic utility of this compound and other A2AR antagonists. Future research should continue to delineate the precise mechanisms of action in different disease contexts and optimize therapeutic strategies, potentially through combination therapies, to maximize clinical benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. openmedscience.com [openmedscience.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. addi.ehu.es [addi.ehu.es]
- 18. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH442416: A Technical Guide to its Role in Modulating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying component in the onset and progression of a wide array of neurodegenerative diseases. This process, primarily mediated by glial cells such as microglia and astrocytes, involves a complex cascade of signaling events that can lead to neuronal damage and cognitive decline. The adenosine (B11128) A2A receptor (A2AR) has emerged as a key regulator of these inflammatory processes within the central nervous system (CNS). SCH442416 is a potent, highly selective, and brain-penetrant A2AR antagonist that serves as an invaluable tool for investigating the role of this receptor in neuroinflammatory pathways. This technical guide provides an in-depth analysis of this compound, its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction: Neuroinflammation and the Adenosine A2A Receptor
Neuroinflammation is the inflammatory response within the brain and spinal cord. While it serves as a protective mechanism in acute scenarios, chronic activation of immune cells in the CNS, particularly microglia and astrocytes, contributes significantly to neurodegeneration.[1][2] Activated microglia, the resident immune cells of the brain, release a host of inflammatory mediators, including pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which can be neurotoxic.[3]
Adenosine is an endogenous neuromodulator that fine-tunes neuronal and non-neuronal cell function by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][4] The A2A receptor, in particular, is a critical modulator of inflammation. While expressed at low levels in resting microglia, its expression is significantly upregulated in response to brain insults and inflammatory stimuli.[1][5] Activation of the A2AR on microglia and astrocytes often promotes a pro-inflammatory phenotype, making it a compelling target for therapeutic intervention in diseases with a neuroinflammatory component.[6][7]
This compound: A Selective A2A Receptor Antagonist
This compound is a non-xanthine derivative identified as a highly potent and selective antagonist for the A2A receptor. Its ability to penetrate the blood-brain barrier makes it an effective compound for in vivo studies of CNS disorders.[8] Its high selectivity allows researchers to specifically probe the function of the A2AR, minimizing off-target effects that could confound experimental results.
Quantitative Data: Binding Affinity and Selectivity
The efficacy and utility of this compound are defined by its high affinity for the A2A receptor and its remarkable selectivity over other adenosine receptor subtypes. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) data from various studies.
| Receptor Subtype | Species | Parameter | Value (nM) | Selectivity Fold (over hA1) | Reference |
| A2A | Human | Ki | 0.048 | >23,000x | [8] |
| A2A | Rat | Ki | 0.5 | >3,600x | [8] |
| A1 | Human | Ki | 1111 | 1x | [8][9] |
| A1 | Rat | Ki | 1815 | - | [8][9] |
| A2B | Human | IC50 | >10,000 | >208,000x | [8] |
| A3 | Human | IC50 | >10,000 | >208,000x | [8] |
Table 1: Binding affinities and selectivity of this compound for human (h) and rat adenosine receptors.
Mechanism of Action in Neuroinflammation
Under neuroinflammatory conditions, extracellular adenosine levels can rise, leading to sustained activation of the upregulated A2A receptors on microglia.
A2AR-Mediated Pro-Inflammatory Signaling: The A2A receptor primarily couples to the Gs family of G proteins.[1] Its activation initiates a signaling cascade:
-
Adenylyl Cyclase Activation: The Gαs subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[1]
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[1]
-
Downstream Effects: PKA activation can lead to multiple downstream effects that promote a pro-inflammatory microglial state. This includes the modulation of ion channels and the activation of transcription factors that drive the expression of inflammatory cytokines.[1][10] Furthermore, A2AR activation is linked to microglial process retraction, a morphological hallmark of microglial activation and neuroinflammation.[1][10]
Inhibition by this compound: this compound acts as a competitive antagonist at the A2A receptor. By binding to the receptor, it prevents adenosine from activating the downstream Gs/cAMP/PKA pathway. This blockade has several crucial consequences for neuroinflammation:
-
Suppression of Microglial Activation: By inhibiting A2AR signaling, this compound prevents the switch of microglia to a pro-inflammatory phenotype. Studies have shown that A2AR antagonists suppress microglia activation in both in vitro and in vivo models.[5][11]
-
Reduction of Pro-Inflammatory Cytokines: Blockade of the A2AR pathway leads to a significant reduction in the release of neurotoxic cytokines such as IL-1β and TNF-α from activated microglia.[11]
-
Restoration of Microglial Motility: A2AR activation contributes to the retraction of the highly motile surveillance processes of microglia.[10] Antagonism of this receptor can reverse this inflammation-induced impairment, allowing microglia to resume their normal homeostatic functions.[12]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: A2A Receptor pro-inflammatory signaling cascade in microglia.
Caption: Inhibition of A2AR signaling by this compound.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound on neuroinflammation.
Protocol 1: In Vitro Microglial Activation Assay
-
Objective: To determine the effect of this compound on pro-inflammatory cytokine production in activated microglial cells.
-
Methodology:
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media. Plate cells at a desired density in multi-well plates and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (dissolved in DMSO, with final DMSO concentration <0.1%) or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the microglia with Lipopolysaccharide (LPS, e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis. Lyse the remaining cells for protein or RNA analysis.
-
Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Normalize cytokine levels to the total protein content of the cell lysates. Compare the levels between vehicle-treated and this compound-treated groups to determine the inhibitory effect of the compound.
-
Protocol 2: In Vivo LPS-Induced Neuroinflammation Model
-
Objective: To assess the ability of this compound to reduce neuroinflammation and its consequences in a rodent model.
-
Methodology:
-
Animal Model: Use adult male Wistar rats or C57BL/6 mice. Allow animals to acclimate to the facility for at least one week.
-
Drug Administration: Administer this compound (e.g., 0.01-1 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The compound is typically dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Induction of Neuroinflammation: 30-60 minutes after drug administration, induce systemic inflammation leading to neuroinflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).
-
Time Course: Euthanize animals at a specific time point after LPS injection (e.g., 4, 24, or 72 hours) to assess acute or sustained inflammatory responses.
-
Tissue Processing: Perfuse the animals transcardially with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemical assays). Dissect specific brain regions like the hippocampus and cortex.
-
Immunohistochemistry: Process fixed brain tissue for cryosectioning. Perform immunostaining with antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to visualize and quantify glial activation.
-
Biochemical Analysis: Homogenize fresh brain tissue to measure levels of inflammatory cytokines (TNF-α, IL-1β) via ELISA or to analyze the activation state of signaling proteins (e.g., p38 MAPK) via Western Blot.[13]
-
Data Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to compare the extent of microglial activation and inflammatory marker levels between the vehicle-treated and this compound-treated groups.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the contribution of the adenosine A2A receptor to neuroinflammatory processes. Its high potency and selectivity have enabled researchers to confirm that A2AR blockade is a viable strategy for mitigating the detrimental effects of chronic microglial and astrocytic activation. The antagonism of A2AR by compounds like this compound effectively suppresses the production of pro-inflammatory mediators and helps restore glial cells to a homeostatic state. These findings strongly support the continued investigation of A2A receptor antagonists as potential disease-modifying therapies for a range of neurodegenerative disorders where neuroinflammation is a key pathological feature.
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine Receptors in Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Development for Alzheimer’s Disease: Microglia Induced Neuroinflammation as a Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Adenosine A2A receptor mediates microglial process retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine A2A receptors control neuroinflammation and consequent hippocampal neuronal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of SCH442416 on Glutamate Release: A Technical Guide
Executive Summary: SCH442416 is a potent, selective, and brain-penetrant antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] Its influence on glutamate (B1630785) neurotransmission is primarily indirect, manifesting through two key mechanisms: the presynaptic inhibition of glutamate release, particularly in the striatum, and the enhancement of glutamate clearance by glial cells. Adenosine A2A receptor activation is generally considered to promote glutamate outflow and excitotoxicity.[2][3][4] Consequently, by blocking these receptors, this compound effectively reduces excessive glutamate signaling and enhances its removal from the extracellular space, conferring a neuroprotective profile against excitotoxicity. This document provides a comprehensive overview of the mechanisms, supporting quantitative data, and experimental protocols relevant to the study of this compound's effect on glutamate dynamics.
Pharmacological Profile of this compound
This compound, chemically known as 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidin-5-amine, is a well-characterized A2A receptor antagonist.[7] Its high affinity and remarkable selectivity make it a valuable tool for investigating the physiological and pathological roles of A2A receptors.
Data Presentation: Pharmacological Profile
The binding affinities and selectivity of this compound are summarized below.
| Receptor Subtype | Species | K i (nM) | Selectivity vs. Human A2A | Reference |
| A2A | Human | 0.048 | - | [1][7] |
| A2A | Rat | 0.5 | - | [1][7] |
| A1 | Human | 1111 | >23,000-fold | [1] |
| A2B | Human | >10,000 | >208,000-fold | [1] |
| A3 | Human | >10,000 | >208,000-fold | [1] |
Core Mechanisms of Glutamate Modulation
This compound modulates glutamate homeostasis not by interacting with glutamate receptors directly, but by antagonizing A2A receptors that regulate glutamate release and uptake.
Presynaptic Inhibition of Glutamate Release
In the striatum, A2A receptors form heteromers with adenosine A1 receptors (A1R) on presynaptic glutamatergic terminals.[6][8] Activation of these A2A receptors facilitates glutamate release. This compound exhibits a distinct presynaptic profile, where it preferentially targets these A1R-A2AR heteromers.[6] By blocking the A2A receptor component, this compound inhibits the facilitatory signal, thereby reducing cortico-striatal glutamate transmission.[6] This mechanism is crucial for its ability to counteract excessive glutamate release in the striatum.
Enhancement of Glial Glutamate Clearance
Beyond presynaptic terminals, this compound acts on glial cells to accelerate the removal of extracellular glutamate.[5] Studies on retinal Müller cells, a type of glial cell, have shown that under conditions of stress like elevated hydrostatic pressure or hypoxia, this compound significantly upregulates the expression of two key proteins:
-
Glutamate Aspartate Transporter (GLAST): The primary transporter responsible for taking up glutamate from the extracellular space into Müller cells.[2][9]
-
Glutamine Synthetase (GS): The enzyme that converts intracellular glutamate into glutamine, which is then recycled back to neurons.[2][9]
This dual action enhances the glutamate-glutamine cycle, leading to a more efficient clearance of extracellular glutamate and protecting neurons from excitotoxicity.[2][5][10][11]
Quantitative Effects on Glutamate-Related Endpoints
The modulatory effects of this compound have been quantified across various experimental models.
| Experimental Model | Condition | This compound Concentration / Dose | Measured Effect | Quantitative Result | Reference |
| Rat Retinal Müller Cells | Elevated Pressure (40 mmHg) | 10 µM | ↑ GS & GLAST protein/mRNA | Further significant increase compared to pressure alone. | [5][10] |
| Rat Retinal Müller Cells | Hypoxia | 0.1 µM | ↑ GLAST mRNA | Significant increase compared to hypoxia control. | [2] |
| PC12 Cells | Glutamate-induced toxicity | Not specified in abstract | ↓ Apoptosis | Decreased the rate of apoptotic cells by 31.6%. | [12] |
| In Vivo Mouse Striatum | Optogenetic Stimulation | Low dose (not specified) | ↓ Glutamate Release | Completely counteracted glutamate release. | [6] |
| In Vivo Rat Striatum | Quinolinic Acid (Excitotoxin) | 0.01 mg/kg (SCH 58261*) | ↓ Glutamate Outflow | Completely prevented QA-stimulated glutamate outflow. | [3] |
Note: SCH 58261 is another selective A2A antagonist often used in studies demonstrating the class effect.
Key Experimental Protocols
Reproducing the findings on this compound's effects requires specific methodologies. Below are detailed protocols for two key experimental paradigms.
In Vitro Glial Cell Glutamate Clearance Assay
This protocol is designed to assess the effect of this compound on the expression of glutamate transporters and enzymes in cultured glial cells under stress.
Methodology:
-
Cell Culture: Primary rat retinal Müller cells are cultured. Identity is confirmed using immunofluorescence staining for glial fibrillary acidic protein (GFAP) and glutamine synthetase (GS).[2][5]
-
Induction of Stress:
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at final concentrations ranging from 0.1 µM to 10 µM during the stress period.[2][5]
-
Analysis:
-
Real-Time PCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative PCR is performed using specific primers for GLAST, GS, and a housekeeping gene (e.g., β-actin) to determine relative mRNA expression levels.[2]
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies against GLAST and GS, followed by a secondary antibody. Band intensity is quantified to determine relative protein levels.[5]
-
In Vivo Microdialysis for Striatal Glutamate Release
This protocol allows for the real-time measurement of extracellular glutamate in the striatum of a living animal in response to neuronal stimulation and drug administration.
Methodology:
-
Animal Preparation: A rat is anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum. The animal is allowed to recover from surgery.[3]
-
Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane) is inserted through the guide cannula into the striatum.[3][13]
-
Perfusion & Baseline: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[3]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally, 0.01-1 mg/kg for a similar compound) prior to the stimulation event.[3][6]
-
Stimulation of Glutamate Release:
-
Sample Analysis: Collected dialysate samples are analyzed for glutamate concentration, typically using high-performance liquid chromatography (HPLC) with fluorescence detection.[14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of A2A receptor antagonist (SCH 442416) on the mRNA expression of glutamate aspartate transporter and glutamine synthetase in rat retinal Müller cells under hypoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of adenosine A1 and A2A receptor activation on the evoked release of glutamate from rat cerebrocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. DSpace [diposit.ub.edu]
- 7. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity to selective adenosine A1 and A2A receptor antagonists of the release of glutamate induced by ischemia in rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effect of adenosine A2A receptor antagonist SCH 442416 on the expression of glutamine synthetase and glutamate aspartate transporter in rat retinal Müller cells at elevated hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Detrimental Action of Adenosine on Glutamate-Induced Cytotoxicity in PC12 Cells Can Be Shifted towards a Neuroprotective Role through A1AR Positive Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A 2A receptor antagonists prevent the increase in striatal glutamate levels induced by glutamate uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
The Adenosine A₂A Receptor Antagonist SCH442416 in Preclinical Models of Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial portion of patients exhibiting resistance to currently available treatments. This underscores the urgent need for novel therapeutic strategies targeting distinct neurobiological pathways. The adenosinergic system, particularly the adenosine (B11128) A₂A receptor, has emerged as a promising target for the development of new antidepressant medications. SCH442416 is a potent and selective A₂A receptor antagonist that has demonstrated antidepressant-like properties in various preclinical models. This technical guide provides an in-depth overview of the core pharmacology of this compound in the context of depression, focusing on its mechanism of action, efficacy in established animal models, and the underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential advancement of A₂A receptor antagonists as a novel class of antidepressants.
Introduction: The Adenosine A₂A Receptor as a Target for Depression
The purinergic neuromodulator adenosine plays a crucial role in regulating neuronal activity throughout the central nervous system. It exerts its effects through four receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A receptor, a G-protein coupled receptor, is highly expressed in the striatum and is also found in other brain regions implicated in mood regulation, such as the frontal cortex and hippocampus. Evidence from preclinical studies suggests that hyperactivity of the A₂A receptor signaling pathway may contribute to the pathophysiology of depression. Consequently, blockade of this receptor has been investigated as a potential therapeutic approach.
This compound is a highly selective antagonist of the adenosine A₂A receptor, exhibiting high affinity for both human and rat receptors (Kᵢ values of 0.048 nM and 0.5 nM, respectively). Its selectivity for the A₂A receptor over other adenosine receptor subtypes is substantial, making it a valuable tool for investigating the specific role of A₂A receptor blockade in various physiological and pathological processes, including depression.
Mechanism of Action: Modulation of Dopaminergic and Other Neurotransmitter Systems
The antidepressant-like effects of this compound and other A₂A receptor antagonists are believed to be mediated primarily through their interaction with the dopaminergic system. A₂A receptors are co-localized with dopamine (B1211576) D₂ receptors in the striatum, where they form functional heteromers. Activation of A₂A receptors has an inhibitory effect on D₂ receptor signaling. By blocking the A₂A receptor, this compound disinhibits D₂ receptor function, leading to an enhancement of dopaminergic neurotransmission. This is particularly relevant in the context of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure, which is strongly linked to deficits in the brain's reward pathways.
Beyond dopamine, the adenosinergic system interacts with other major neurotransmitter systems implicated in depression, including the serotonergic and glutamatergic systems. While the direct effects of this compound on these systems are less characterized, the modulation of dopamine signaling can have cascading effects on the broader neural circuits that regulate mood and affect.
Signaling Pathway of A₂A Receptor and its Interaction with D₂ Receptor
The canonical signaling pathway for the A₂A receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). When A₂A and D₂ receptors form a heteromer, the activation of the A₂A receptor can allosterically inhibit the signaling of the D₂ receptor, which is coupled to an inhibitory G-protein (Gi) that suppresses adenylyl cyclase activity. Antagonism of the A₂A receptor by this compound prevents this inhibition, thereby facilitating D₂ receptor-mediated signaling.
Radiosynthesis of [11C]SCH442416 for PET Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the radiosynthesis of [11C]SCH442416, a potent and selective antagonist for the adenosine (B11128) A2A receptor, utilized for in vivo imaging with Positron Emission Tomography (PET). This document outlines the synthesis of the precursor, the radiolabeling procedure, and the subsequent application in PET imaging studies, supported by quantitative data and detailed experimental protocols.
Introduction
[11C]this compound is a non-xanthine derivative that has demonstrated high affinity and selectivity for the adenosine A2A receptor, making it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. PET imaging with [11C]this compound allows for the non-invasive quantification and visualization of A2A receptor density and occupancy in the living brain. Preclinical and clinical studies have highlighted its potential in understanding conditions such as Parkinson's disease.[1]
Synthesis of the Precursor (Desmethyl-SCH442416)
A plausible synthetic approach would involve the reaction of a suitable pyrazolotriazolopyrimidine amine with a functionalized furan (B31954) derivative. The final step in the precursor synthesis would be the demethylation of the methoxy (B1213986) group on the phenyl ring to yield the free phenol, which is the site for the subsequent [11C]methylation.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the O-methylation of its desmethyl precursor using a [11C]methylating agent, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).[1]
Experimental Protocol: [11C]Methylation
A general procedure for the [11C]methylation reaction is as follows:
-
Preparation of the Reaction Mixture: In a sealed reaction vial, the desmethyl precursor (typically 0.5-1.0 mg) is dissolved in a suitable organic solvent, such as dimethylformamide (DMF) or acetone. A base, such as sodium hydroxide (B78521) (NaOH) or a tetralkylammonium hydroxide, is added to deprotonate the phenolic hydroxyl group of the precursor, forming the more nucleophilic phenoxide.
-
Introduction of [11C]Methylating Agent: The gaseous [11C]CH3I or [11C]CH3OTf, produced from a cyclotron and a methylation module, is trapped in the reaction vial containing the precursor solution at room temperature or slightly below.
-
Reaction Conditions: The sealed vial is then heated to an elevated temperature (typically 80-120°C) for a short duration (usually 3-5 minutes) to facilitate the nucleophilic substitution reaction, where the phenoxide attacks the [11C]methyl group.
-
Quenching and Purification: After the reaction, the mixture is quenched, typically with a small amount of water or a buffer solution. The crude reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing the purified [11C]this compound is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
Quantitative Data
The following table summarizes typical quantitative data reported for the radiosynthesis of [11C]this compound.
| Parameter | Reported Value | Reference |
| Radiochemical Purity | >99% | A pilot study |
| Specific Activity | 66.6 ± 31.0 MBq/nmol | A pilot study |
| Injected Mass | 2.54 ± 1.1 µg | A pilot study |
| Injected Radioactivity | 362 ± 9 MBq | A pilot study |
In Vivo PET Imaging with [11C]this compound
PET imaging with [11C]this compound allows for the quantitative assessment of adenosine A2A receptor distribution and density in the brain.
Experimental Protocol: Human PET Imaging
The following protocol is a general outline for a human PET imaging study with [11C]this compound:
-
Subject Preparation: Subjects are typically fasted for a certain period before the scan. An intravenous line is inserted for the injection of the radiotracer and for arterial blood sampling.
-
Radiotracer Injection: A bolus of [11C]this compound (e.g., 364 MBq) is injected intravenously.[3]
-
PET Data Acquisition: Dynamic PET scans are acquired for a duration of 60-90 minutes immediately following the injection.[3]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is necessary for generating an arterial input function for kinetic modeling.[3]
-
Image Reconstruction and Analysis: PET data are reconstructed, corrected for attenuation and scatter, and co-registered with anatomical images (e.g., MRI). Regions of interest (ROIs) are defined on the anatomical images and transferred to the dynamic PET data to generate time-activity curves (TACs).
-
Kinetic Modeling: The TACs from different brain regions and the arterial input function are fitted to a suitable pharmacokinetic model (e.g., a two-tissue compartment model) to estimate parameters such as the volume of distribution (VT) and binding potential (BPND), which reflect the density of available A2A receptors.
Biodistribution and Metabolism
Studies in rats, primates, and humans have provided insights into the in vivo behavior of [11C]this compound.
-
Brain Uptake: The tracer rapidly enters the brain, with peak uptake occurring within 5-10 minutes in monkeys.[2]
-
Regional Distribution: The highest concentration of the tracer is observed in the striatum, a region known for its high density of A2A receptors, with lower uptake in the cerebellum.[2] In monkeys, the radioactivity concentration in the striatum was found to be twice that in the cerebellum 20 minutes post-injection.[2]
-
Metabolism: The rate of metabolism varies across species. In rats, the metabolism is relatively slow, with over 40% of the parent compound remaining in the plasma 60 minutes after injection.[2] In contrast, metabolism is faster in humans, with only about 41% of the parent tracer remaining at 15 minutes and 15% at 95 minutes post-injection.[3]
The following table summarizes the biodistribution data for [11C]this compound in different species.
| Species | Brain Region | Key Finding | Reference |
| Rat | Striatum | High uptake, significantly reduced by A2A receptor-acting drugs. | In vivo imaging of adenosine A2A receptors in rat and primate brain |
| Cerebellum | Low uptake, used as a reference region. | In vivo imaging of adenosine A2A receptors in rat and primate brain | |
| Macaca nemestrina | Striatum | Radioactivity concentration two times that in the cerebellum at 20 min post-injection. | In vivo imaging of adenosine A2A receptors in rat and primate brain |
| Human | Striatum | Highest activity concentrations observed. | A pilot study |
| Cerebellum | Lower activity compared to the striatum. | A pilot study |
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Schematic of the Adenosine A2A receptor signaling pathway and the antagonistic action of this compound.
Radiosynthesis Workflow for [11C]this compound
Caption: A generalized workflow for the automated radiosynthesis and quality control of [11C]this compound.
References
- 1. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Quantitative in vivo Imaging of Adenosine A2A Receptors in the Human Brain Using 11C-SCH442416 PET: A Pilot Study : Igor D. Grachev, Miroslava Doder, David J. Brooks, Rainer Hinz : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
Methodological & Application
Application Notes and Protocols for SCH442416 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH442416 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3][4] It exhibits high affinity for human and rat A2A receptors, with Ki values of 0.048 nM and 0.5 nM, respectively.[1][2][3][4] this compound displays significant selectivity for A2AR over other adenosine receptor subtypes, making it a valuable tool for investigating the physiological and pathological roles of A2AR signaling in various in vitro models.[1] These application notes provide detailed protocols for utilizing this compound in in vitro studies to explore its mechanism of action and effects on cellular processes.
Quantitative Data Summary
The following table summarizes the key binding affinities and inhibitory concentrations of this compound for various adenosine receptor subtypes.
| Receptor Target | Species | Parameter | Value | Reference |
| Adenosine A2A Receptor (A2AR) | Human | Ki | 0.048 nM | [1][2][3] |
| Adenosine A2A Receptor (A2AR) | Rat | Ki | 0.5 nM | [1][2][3] |
| Adenosine A1 Receptor (A1R) | Human | Ki | 1111 nM | [1] |
| Adenosine A2B Receptor (A2BR) | Human | Ki | >10000 nM | [1] |
| Adenosine A3 Receptor (A3R) | Human | Ki | >10000 nM | [1] |
| Adenosine A2B and A3 Receptors | Human | IC50 | >10 µM | [3][4] |
Signaling Pathway
This compound acts by blocking the canonical signaling pathway of the A2A receptor. Typically, adenosine binding to A2AR, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. By antagonizing this initial step, this compound can inhibit these downstream effects. In certain cell types, A2AR can form heteromers with other receptors, such as the dopamine (B1211576) D2 receptor, leading to more complex signaling interactions that can be dissected using this compound.[5]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[2][3]
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, this compound is soluble in DMSO up to 100 mM.[3] To prepare a 10 mM stock solution, dissolve 3.894 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] When stored at -20°C, it is recommended to use it within one year, and within two years if stored at -80°C.[1]
General Cell Culture and Treatment Protocol
This protocol provides a general workflow for treating cultured cells with this compound. Specific cell lines and seeding densities should be optimized for your experimental needs.
Procedure:
-
Culture your cell line of interest in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.
-
Allow cells to adhere and stabilize overnight.
-
On the day of the experiment, prepare serial dilutions of this compound from the stock solution in fresh, serum-free or low-serum medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).[6][7] It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Carefully aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Following incubation, proceed with the appropriate downstream analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., glutamine synthetase, GLAST).[1][6][7]
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GS, anti-GLAST, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a powerful research tool for elucidating the role of the adenosine A2A receptor in various biological processes. The protocols outlined above provide a framework for conducting fundamental in vitro experiments to characterize the effects of this selective antagonist. Researchers should adapt and optimize these protocols to suit their specific cell models and experimental questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. adooq.com [adooq.com]
- 5. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. In vitro effect of adenosine A2A receptor antagonist SCH 442416 on the expression of glutamine synthetase and glutamate aspartate transporter in rat retinal Müller cells at elevated hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of SCH442416
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH442416 is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the brain and plays a crucial role in various physiological processes.[3] Its activation is linked to the Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[4] This application note provides detailed protocols for the in vitro characterization of this compound, focusing on radioligand binding assays and cAMP functional assays to determine its affinity, potency, and selectivity.
Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound.
Table 1: Radioligand Binding Affinity of this compound for Adenosine Receptors
| Receptor | Species | Radioligand | Kᵢ (nM) | Reference |
| A2A | Human | 0.048 | [1][2] | |
| A2A | Rat | 0.5 | [1][2] | |
| A1 | Human | >1000 | [1] | |
| A2B | Human | >10,000 (IC₅₀) | [5] | |
| A3 | Human | >10,000 (IC₅₀) | [5] |
Table 2: Functional Antagonism of this compound
| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 expressing hA2AR | CGS21680 | IC₅₀ (nM) | Data not available | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A2A Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human A2A receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human A2A receptor.
-
Radioligand: [³H]-ZM241385 or other suitable A2A receptor antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled A2A receptor antagonist (e.g., 10 µM ZM241385).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand + 50 µL of non-specific binding control + 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand + 50 µL of this compound at various concentrations + 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for A2A Receptor Antagonism
This protocol measures the ability of this compound to inhibit the A2A receptor agonist-induced accumulation of intracellular cAMP.
Materials:
-
Cells: HEK293 cells stably expressing the human A2A receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
A2A Receptor Agonist: CGS21680.
-
Test Compound: this compound.
-
cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
384-well white opaque plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation:
-
Plate HEK293-hA2AR cells in a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Setup:
-
Gently wash the cells with assay buffer.
-
Add 10 µL of this compound at various concentrations (in stimulation buffer) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of CGS21680 (at a concentration equal to its EC₈₀, pre-determined in an agonist dose-response experiment) to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if using an ELISA-based kit.
-
Plot the cAMP concentration (or HTRF ratio) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis. This value represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Antagonism of the A2A Adenosine Receptor by a Series of Bitopic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCH 442416 | Adenosine A2a Receptor Antagonists: R&D Systems [rndsystems.com]
Application Notes and Protocols for SCH442416 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH442416 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). It readily crosses the blood-brain barrier and has demonstrated significant therapeutic potential in various preclinical animal models, particularly for neurological disorders and, more recently, in oncology.[1] These application notes provide a comprehensive overview of the administration of this compound in rodent models of Parkinson's disease, cerebral ischemia, and cancer, including detailed protocols and data presentation to guide researchers in their experimental design.
Data Presentation: Quantitative Administration Parameters
The following tables summarize the dosages, administration routes, and vehicles used for this compound and other A2AR antagonists in various animal models.
Table 1: this compound Administration in Neurological Disease Models
| Animal Model | Species | Compound | Dosage Range | Administration Route | Vehicle | Reference(s) |
| Parkinson's Disease (6-OHDA-induced) | Rat | This compound | 1 - 3 mg/kg | Intraperitoneal (i.p.) | Not specified | [2] |
| Parkinson's Disease (6-OHDA-induced) | Mouse | This compound | Not specified | Intravenous (i.v.) | Not specified | [3] |
| General Locomotor Activity | Rat | This compound | 0.1 - 3 mg/kg | Intraperitoneal (i.p.) | Not specified | [2] |
| Skeletal Muscle Injury | Mouse | SCH-442416 | 0.017 mg/kg | Intraperitoneal (i.p.) | Not specified | [1] |
| Retinal Hypoxia | Rat | SCH-442416 | 1 µM (2µL) | Intravenous (i.v.) | Not specified | [1] |
Table 2: A2AR Antagonist Administration in Oncology Models
| Animal Model | Species | Compound | Dosage | Administration Route | Vehicle | Reference(s) |
| Chronic Lymphocytic Leukemia (TCL1) | Mouse | SCH58261 | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | [4] |
| Melanoma | Mouse | SCH58261 | Not specified | Not specified | Not specified | [5] |
| Pancreatic Ductal Adenocarcinoma | Mouse | AZD4635 | 50 mg/kg | Oral Gavage | Not specified | [6] |
| Glioma | Mouse | SU5416 | 25 mg/kg | Intraperitoneal (i.p.) | DMSO | [7] |
Experimental Protocols
I. Drug Preparation
Protocol 1: Aqueous Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
This protocol is suitable for achieving a clear solution of this compound for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
For a final solution, combine the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of the final solution, first add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Oil-Based Formulation for Intraperitoneal (i.p.) Injection
This protocol provides an alternative formulation using corn oil as the vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final working solution, combine the components in a volumetric ratio of 10% DMSO and 90% Corn Oil.
-
To prepare 1 mL of the final solution, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
This formulation is suitable for studies requiring sustained release but should be used with caution for dosing periods exceeding two weeks.[1]
II. Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Lesion
This protocol describes the induction of a unilateral Parkinson's disease model in rodents and subsequent treatment with this compound.
Materials:
-
Rodents (rats or mice)
-
6-Hydroxydopamine (6-OHDA)
-
Ascorbic acid-saline solution (0.2%)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microsyringe
-
This compound solution (prepared as in Protocol 1 or 2)
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week prior to surgery.
-
6-OHDA Lesion:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Dissolve 6-OHDA in cold 0.2% ascorbic acid-saline to the desired concentration.
-
Inject a specific volume of the 6-OHDA solution unilaterally into the medial forebrain bundle or substantia nigra using predetermined stereotaxic coordinates.
-
-
Post-operative Care: Monitor the animals closely for recovery from surgery. Provide supportive care as needed.
-
This compound Administration:
-
Begin administration of this compound at the desired dose and frequency as per the experimental design. Administration can be initiated pre- or post-lesioning depending on the study's objective (neuroprotection vs. symptomatic relief).
-
Administer the prepared this compound solution via intraperitoneal or intravenous injection.
-
-
Behavioral Assessment: Conduct behavioral tests (e.g., apomorphine-induced rotations, cylinder test) to assess motor deficits and the therapeutic effect of this compound.
III. Cerebral Ischemia Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
This protocol outlines the induction of focal cerebral ischemia in rodents and subsequent treatment with this compound.
Materials:
-
Rodents (mice or rats)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Monofilament suture
-
Laser Doppler flowmeter (optional)
-
This compound solution (prepared as in Protocol 1 or 2)
Procedure:
-
Acclimatization: House animals in a controlled environment for at least one week before the procedure.
-
tMCAO Surgery:
-
Anesthetize the animal.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a monofilament suture into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm successful occlusion.
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
-
Post-operative Care: Monitor the animal's recovery, paying close attention to body temperature and hydration.
-
This compound Administration:
-
Administer this compound at the chosen dose. The timing of administration (before, during, or after ischemia) is a critical experimental parameter.
-
Use intraperitoneal or intravenous routes for administration.
-
-
Neurological and Histological Assessment: Evaluate neurological deficits using a scoring system. At the end of the experiment, perfuse the brains for histological analysis (e.g., TTC staining) to determine the infarct volume.
IV. Oncology Model: Subcutaneous Xenograft
This protocol details the establishment of a subcutaneous tumor model in mice and treatment with an A2AR antagonist.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
A2AR antagonist solution (e.g., this compound prepared as in Protocol 1 or 2)
Procedure:
-
Cell Preparation: Culture cancer cells to log phase, harvest, and resuspend in sterile PBS or culture medium at the desired concentration. For some cell lines, mixing with Matrigel can improve tumor take rate.[8]
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
-
A2AR Antagonist Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the A2AR antagonist at the specified dose and schedule via the chosen route (e.g., i.p., oral gavage). The vehicle-only solution should be administered to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and the body weight of the mice throughout the study as an indicator of general health and treatment toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualization of Pathways and Workflows
Signaling Pathways
The primary mechanism of action of this compound is the blockade of the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR).
Caption: A2A Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflows
Caption: Experimental Workflow for the 6-OHDA Parkinson's Disease Model.
Caption: Experimental Workflow for the tMCAO Cerebral Ischemia Model.
Caption: Experimental Workflow for a Subcutaneous Oncology Xenograft Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 5. Frontiers | A2A Receptor Contributes to Tumor Progression in P2X7 Null Mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for SCH442416 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SCH442416, a selective adenosine (B11128) A2A receptor antagonist, in mouse and rat models for preclinical research. The following sections detail recommended dosages, vehicle formulations, and experimental protocols for behavioral and imaging studies.
I. Quantitative Data Summary
The following tables summarize reported dosages of this compound used in various in vivo rodent studies. These values should serve as a starting point for experimental design, with optimal doses determined empirically for specific research applications.
Table 1: this compound Dosage in Rat Studies
| Application | Strain | Route of Administration | Dosage Range | Vehicle | Reference |
| Behavioral Studies (Locomotor Activity) | Sprague-Dawley | Intraperitoneal (i.p.) | 0.1 - 3 mg/kg | Not specified | [1] |
| PET Imaging (Blocking Study) | Sprague-Dawley | Intravenous (i.v.) bolus | 0.3 mg/kg | Not specified | |
| Parkinson's Disease Model | Wistar | Intrapallidal microinjection | 1 µM | Artificial Cerebrospinal Fluid (aCSF) |
Table 2: Recommended Starting Dosage for this compound in Mouse Studies
| Application | Strain | Route of Administration | Recommended Dosage Range | Vehicle | Rationale / Reference |
| Behavioral Studies (Locomotor Activity) | C57BL/6J | Intraperitoneal (i.p.) | 0.3 - 2.5 mg/kg | 10% DMSO in Saline | Based on studies with the structurally similar A2A antagonist, SCH 58261.[2] |
II. Experimental Protocols
A. Vehicle Preparation
A common vehicle for administering this compound in rodents is a solution containing Dimethyl Sulfoxide (DMSO) and saline. Due to the hydrophobic nature of this compound, DMSO is used as a solubilizing agent.
Protocol 1: 10% DMSO in Saline
-
Weigh the required amount of this compound.
-
Dissolve the compound in a volume of 100% DMSO that will result in a final DMSO concentration of 10% in the total injection volume.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Add sterile, physiological saline (0.9% NaCl) to reach the final desired volume.
-
Vortex the final solution to ensure homogeneity.
Note: The final concentration of DMSO should be kept as low as possible to avoid potential vehicle-induced effects. For intraperitoneal injections, a concentration of 10% DMSO is generally well-tolerated.
Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation
For compounds with lower solubility, a more complex vehicle may be required.
-
Dissolve this compound in 100% DMSO.
-
Add PEG300 (Polyethylene glycol 300) and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume.
-
A typical ratio for this formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
B. Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic administration of this compound in rodents.
Materials:
-
This compound solution in the appropriate vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Rat: Securely restrain the rat, ensuring control of the head and body. For larger rats, a two-person technique may be necessary.
-
-
Injection Site: Locate the lower right or left quadrant of the abdomen. This positioning helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Slightly tilt the animal's head downwards.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution. The recommended maximum injection volume is typically 10 mL/kg for both mice and rats.[4]
-
-
Post-injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
III. Visualization of Pathways and Workflows
A. Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the adenosine A2A receptor.
Caption: Adenosine A2A receptor signaling cascade.
B. Experimental Workflow for Locomotor Activity Assessment
The following diagram outlines the typical workflow for assessing the effect of this compound on locomotor activity in rodents using an open-field test.
Caption: Open-field test experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of adenosine A1 and A2A receptor blocking agents induces caffeine-like locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of SCH442416
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH442416 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), demonstrating high affinity for human and rat A2A receptors with Ki values of 0.048 nM and 0.5 nM, respectively.[1] It exhibits over 23,000-fold selectivity for A2AR compared to A1R, A2BR, and A3R.[1] Due to its high selectivity and brain penetrability, this compound is a valuable tool in preclinical research, particularly in studies of neurological and psychiatric disorders where the A2AR is implicated, such as Parkinson's disease.[2][3] These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of this compound in rodent models, along with relevant data and pathway information to guide experimental design.
Data Presentation
Table 1: this compound Dosage and Administration Summary
| Parameter | Details | Species | Experimental Context | Reference |
| Effective Dose Range | 0.1 - 3 mg/kg | Rat | Locomotor activity studies | [4] |
| Vehicle Solution 1 | DMSO, PEG300, Tween-80, Saline | Not Specified | General Use | [1] |
| Vehicle Solution 2 | DMSO, Corn oil | Not Specified | General Use | [1][5] |
| Administration Route | Intraperitoneal (i.p.) | Rat, Mouse | Various preclinical studies | [4][5] |
| Pre-treatment Time | 40 minutes before behavioral testing | Rat | Locomotor activity | [4] |
Table 2: Vehicle Preparation Protocols
| Protocol | Component | Volume/Amount | Mixing Instructions | Final Concentration Example |
| Vehicle 1 (Aqueous) | DMSO (Stock) | 100 µL | 1. Add DMSO stock to PEG300 and mix. 2. Add Tween-80 and mix. 3. Add Saline to final volume. | 0.2 mg/mL (from a 2.0 mg/mL stock) |
| PEG300 | 400 µL | |||
| Tween-80 | 50 µL | |||
| Saline (0.9% NaCl) | 450 µL | |||
| Vehicle 2 (Oil-based) | DMSO (Stock) | 100 µL | 1. Add DMSO stock to Corn oil and mix. | 0.2 mg/mL (from a 2.0 mg/mL stock) |
| Corn oil | 900 µL |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline, sterile (0.9% NaCl)
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Aqueous Formulation (Vehicle 1):
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 2.0 mg/mL).[1] Ensure the powder is completely dissolved.
-
Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.
-
Add Stock Solution: Add 100 µL of the this compound DMSO stock solution to the PEG300 and vortex thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and vortex until the solution is clear and homogenous.
-
Final Dilution: Add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex again to ensure complete mixing. This yields a final this compound concentration of 0.2 mg/mL.[1] Adjust volumes proportionally to achieve the desired final concentration.
Procedure for Oil-Based Formulation (Vehicle 2):
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 2.0 mg/mL).[1]
-
Dilution in Oil: In a sterile tube, add 900 µL of corn oil.
-
Add Stock Solution: Add 100 µL of the this compound DMSO stock solution to the corn oil and vortex vigorously until a uniform suspension is achieved.[1]
Note: The choice of vehicle may depend on the experimental design and desired pharmacokinetics. Oil-based vehicles may result in a slower release profile.
Protocol 2: Intraperitoneal (i.p.) Injection in Rodents
This protocol provides general guidelines for i.p. injection in mice and rats.[6][7][8] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-30 gauge)[6]
-
70% Ethanol or other skin disinfectant
-
Gauze or cotton swabs
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal. For mice, scruff the back of the neck to immobilize the head and body. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[8]
-
Injection Site Identification: Position the animal in dorsal recumbency (on its back) with the head tilted slightly downward. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[6][8]
-
Disinfection: Swab the injection site with 70% ethanol.[7]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[7]
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the solution. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[8]
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress, bleeding, or adverse reactions following the injection.[8]
Visualization
Signaling Pathway of this compound Action
Caption: this compound antagonizes the A2A receptor, modulating downstream signaling.
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing locomotor effects of this compound.
Mechanism of Action
This compound acts as a selective antagonist at adenosine A2A receptors. In the striatum, A2A receptors are highly expressed on GABAergic striatopallidal neurons, where they form heteromers with dopamine D2 receptors.[4][9] There is a reciprocal antagonistic interaction between these two receptors.[9] Activation of A2A receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which can enhance the excitability of these neurons. Conversely, activation of D2 receptors inhibits adenylyl cyclase. By blocking the A2A receptor, this compound prevents adenosine-mediated signaling, thereby reducing the activity of the striatopallidal pathway. This mechanism is thought to underlie its ability to modulate motor activity and its potential therapeutic effects in conditions like Parkinson's disease.[4] For instance, this compound has been shown to counteract the motor depression induced by a D2 receptor antagonist.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of SCH442416 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH442416 is a potent and selective antagonist of the adenosine (B11128) A2A receptor. These receptors are highly concentrated in the basal ganglia, a key brain region for motor control. Their antagonists are under investigation for their potential therapeutic benefits in neurodegenerative disorders, particularly Parkinson's disease. This document provides detailed application notes and protocols for the oral administration of this compound in rodent models, based on established methodologies for oral gavage and findings from in vivo studies of this and similar compounds.
Disclaimer: The majority of in vivo research on this compound has utilized intraperitoneal (i.p.) injection. Data on the specific oral bioavailability and pharmacokinetics of this compound in rodents is limited. The following protocols and data are provided as a guide and may require optimization for specific experimental needs.
Quantitative Data
Table 1: In Vivo Efficacy of this compound (Intraperitoneal Administration) in Rats
| Parameter | Vehicle Control | This compound (1 mg/kg, i.p.) | This compound (3 mg/kg, i.p.) | Reference |
| Effect on Locomotor Activity | Baseline | No significant change | Significant increase in locomotor activity | [2] |
| Antagonism of D2 Receptor Antagonist-Induced Motor Depression (Raclopride) | N/A | Significantly counteracted motor depression | - | [2] |
Table 2: Example Pharmacokinetic Parameters of an Orally Administered Adenosine A2A/A1 Receptor Antagonist (Compound 11o) in Mice
This table is provided as an illustrative example of how oral pharmacokinetic data for a similar class of compound is presented.
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Oral Bioavailability (%) |
| 1 | 36.8 | 2 | 176 | 53 |
| 3 | 81.4 | 2 | 577 | 57.9 |
| 10 | 367 | 2 | 2248 | 67.7 |
Signaling Pathway of this compound
This compound acts as an antagonist at the adenosine A2A receptor, which is highly expressed in the striatum. In this brain region, A2A receptors are often co-localized with dopamine (B1211576) D2 receptors on the same neurons.[3][4] The activation of A2A receptors typically has an opposing effect to the activation of D2 receptors. By blocking the A2A receptor, this compound can potentiate the effects of dopamine signaling, which is a key therapeutic strategy in Parkinson's disease. The diagram below illustrates this relationship.[5][6]
Caption: Simplified signaling cascade of this compound at the adenosine A2A receptor.
Experimental Protocols
General Protocol for Oral Administration (Gavage) in Rodents
This protocol provides a standardized method for oral gavage in both mice and rats.[7][8][9][10][11][12] It is crucial that personnel are properly trained to minimize stress and potential injury to the animals.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, saline, 0.5% methylcellulose)
-
Gavage needles (flexible or rigid with a ball-tip is recommended; size appropriate for the animal)[9][10]
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the animal to determine the correct dosing volume. The maximum recommended volume for mice is 10 mL/kg and for rats is 20 mL/kg.[9][11]
-
Prepare the dosing solution of this compound at the desired concentration. Ensure the compound is fully dissolved or suspended in the vehicle.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent over-insertion.[8]
-
Draw the calculated volume of the dosing solution into the syringe and attach the gavage needle.
-
-
Animal Restraint:
-
Gavage Administration:
-
With the animal securely restrained, insert the gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Gently advance the needle along the roof of the mouth and into the esophagus. The animal should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and re-attempt.[13]
-
Advance the needle to the pre-measured mark.
-
Slowly administer the solution.
-
Gently withdraw the needle in the same path it was inserted.
-
-
Post-Administration Monitoring:
Experimental Workflow for In Vivo Efficacy Study
The following workflow outlines a typical experiment to assess the efficacy of orally administered this compound in a rodent model of Parkinson's disease.
Caption: A typical experimental workflow for evaluating orally administered this compound.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function [frontiersin.org]
- 4. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. instechlabs.com [instechlabs.com]
Preparing a DMSO Stock Solution of SCH442416: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of SCH442416, a potent and selective A2A adenosine (B11128) receptor antagonist. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound solutions for various in vitro and in vivo research applications. Key physicochemical properties are summarized, and a detailed, step-by-step protocol for solubilization is provided. Additionally, this guide includes recommendations for storage to maintain the stability and integrity of the compound.
Introduction
This compound is a selective antagonist of the adenosine A2A receptor, with high affinity for human and rat receptors (Ki values of 0.048 and 0.5 nM, respectively)[1][2][3][4]. It exhibits over 23,000-fold selectivity for the A2A receptor over A1, A2B, and A3 receptors[1][2][3][4]. Due to its potent and selective activity, this compound is a valuable tool in neuroscience, oncology, and immunology research. Accurate preparation of a stable stock solution is the first critical step for obtaining reliable and reproducible experimental results. DMSO is the most common solvent for preparing high-concentration stock solutions of this compound due to the compound's poor solubility in aqueous solutions[3][5][6]. This document outlines a standardized protocol for the preparation of a this compound stock solution in DMSO.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for calculating the required masses and volumes for stock solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 389.41 g/mol | [1][6][7][8] |
| Formula | C₂₀H₁₉N₇O₂ | [1][6][7][8] |
| Appearance | White to light brown solid | [1] |
| Solubility in DMSO | 38.94 mg/mL to 78 mg/mL (100 mM to 200.3 mM) | [1][2][3][6] |
| Purity (typical) | ≥98% (HPLC) | [2] |
Note: The solubility of this compound in DMSO can be affected by the purity of both the compound and the solvent. It is highly recommended to use fresh, anhydrous (hygroscopic) DMSO for optimal solubility.[1][6]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and for serial dilution to working concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Water bath sonicator
Pre-Protocol Considerations
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb moisture from the air, which can reduce the solubility of this compound.[1][6] Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle that has been protected from moisture.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO. DMSO can facilitate the absorption of other chemicals through the skin.[9]
-
Calculations: To prepare a 10 mM stock solution, use the following formula to calculate the required volume of DMSO for a given mass of this compound:
Volume of DMSO (mL) = [Mass of this compound (mg) / 389.41 ( g/mol )] / 10 (mmol/L)
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
Volume of DMSO (mL) = [1 mg / 389.41 mg/mmol] / 10 mmol/L = 0.2568 mL or 256.8 µL
Step-by-Step Procedure
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. Perform this in a fume hood or a designated weighing station to avoid inhalation of the powder.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid in dissolution, but avoid excessive heat.[1]
-
-
Final Inspection: Once the solution is clear and free of any visible particulates, the stock solution is ready.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or cryovials.[6][10][11]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][6] When stored at -80°C, the solution should be used within 2 years, and within 1 year if stored at -20°C.[1]
-
Quality Control
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation before use. If precipitation is observed, warm the solution to 37°C and vortex until it redissolves.
-
Purity Check: For applications requiring high precision, the concentration and purity of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC).
In Vitro and In Vivo Dilutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final working concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
For in vivo studies, the DMSO stock solution is typically diluted further in a suitable vehicle, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the A2A receptor, the target of this compound, and the experimental workflow for preparing the stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound | Adenosine Receptor | TargetMol [targetmol.com]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SCH442416 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility and stability of SCH442416, a potent and selective A2A adenosine (B11128) receptor antagonist. The information is intended to guide researchers in the proper handling, storage, and use of this compound in various experimental settings.
Introduction to this compound
This compound is a non-xanthine adenosine A2A receptor antagonist with high affinity and selectivity. It is a valuable tool for studying the physiological and pathological roles of the A2A receptor, which is implicated in a variety of conditions, including Parkinson's disease, inflammation, and cancer. Accurate and reproducible experimental results depend on the correct preparation and handling of this compound solutions, for which solubility and stability are critical parameters.
Solubility of this compound
This compound is a lipophilic molecule with poor aqueous solubility. Therefore, organic solvents or co-solvent systems are typically required to prepare stock and working solutions.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is important to note that hygroscopic solvents like DMSO can have their water content affect solubility, and using a fresh, anhydrous grade is recommended.
| Solvent System | Concentration | Observations | Citations |
| Dimethyl Sulfoxide (DMSO) | ≥ 62.5 mg/mL (160.50 mM) | Ultrasonic treatment may be needed. | [1] |
| 100% Ethylene Glycol | Soluble | Stock solutions can be prepared. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.2 mg/mL (0.51 mM) | A clear solution is obtained, may require sonication. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 0.2 mg/mL (0.51 mM) | Forms a clear solution. | [1] |
| Water | Insoluble | [2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for further dilutions into aqueous buffers or cell culture media.
Materials:
-
This compound powder (MW: 389.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Note: It is crucial to use anhydrous DMSO as its hygroscopic nature can impact the solubility of this compound.[3]
Stability of this compound in Solution
Understanding the stability of this compound in different solvents and at various temperatures is essential for ensuring the integrity of experimental results.
Stability Data
The following table summarizes the available stability data for this compound.
| Storage Condition | Solvent/Solution | Stability | Citations |
| -80°C | DMSO | Up to 2 years | [1] |
| -20°C | DMSO | Up to 1 year | [1] |
| 4°C | 100% Ethylene Glycol | Stable for more than 4 months | [2] |
| Room Temperature (24h) | 10% Ethylene Glycol in Tris-KCl buffer (pH 7.4) | No significant change in absorption | [2] |
| Room Temperature | Aqueous solutions | Not recommended for storage for more than one day. | [4] |
Protocol for Assessing Solution Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound in solution. This protocol provides a general framework for such an analysis. A specific validated method for this compound is not publicly available; therefore, method development and validation would be required.
Objective: To quantify the amount of intact this compound over time and detect the formation of any degradation products.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV or PDA detector
-
A suitable C18 reversed-phase column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
Reference standard of this compound
General HPLC Method Parameters (to be optimized):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A starting condition of 95% A and 5% B, ramping to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector would be ideal for identifying peak purity and detecting new peaks).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample onto the HPLC system to obtain the initial peak area of the intact compound.
-
Storage: Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot of the solution and inject it into the HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Assess the peak purity of the this compound peak at each time point.
-
Signaling Pathway and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
This compound exerts its effects by blocking the adenosine A2A receptor. The canonical signaling pathway for this G-protein coupled receptor is illustrated below. Activation of the A2A receptor by adenosine leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5][6]
References
- 1. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cores.emory.edu [cores.emory.edu]
- 3. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [11C]SCH442416 in Positron Emission Tomography (PET): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]SCH442416 is a potent, selective, and non-xanthine antagonist of the adenosine (B11128) A2A receptor, developed as a radioligand for Positron Emission Tomography (PET) imaging.[1] This tracer enables the non-invasive in vivo quantification and visualization of A2A receptors, which are highly expressed in the striatum (caudate and putamen) of the brain.[2] Its high affinity and selectivity make it a valuable tool for investigating neurological and psychiatric conditions where the adenosinergic system is implicated, most notably in Parkinson's disease.[1] The use of [11C]this compound-PET allows for the assessment of receptor density, evaluation of receptor occupancy by therapeutic drug candidates, and monitoring of disease progression.
Mechanism of Action & Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand adenosine, the receptor activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[3][4] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP responsive element-binding protein (CREB), modulating gene transcription.[3][4] As an antagonist, [11C]this compound binds to the A2A receptor but does not elicit this signaling cascade, thereby competitively blocking the binding of adenosine and allowing for the imaging of available receptor sites.
Data Presentation
Quantitative data for [11C]this compound, crucial for experimental design and data interpretation, are summarized below.
Table 1: In Vitro Binding Affinity of this compound
| Species | Receptor Subtype | Ki (nM) | Reference(s) |
| Human | Adenosine A2A | 0.048 | [5] |
| Rat | Adenosine A2A | 0.5 | [5] |
Ki (inhibition constant) is an indicator of the binding affinity of a ligand to a receptor. A lower Ki value signifies a higher binding affinity.
Table 2: In Vivo Binding Potential (BPND) of [11C]this compound in Human Brain Regions
| Brain Region | Mean BPND | Reference(s) |
| Putamen | 2.5 | [2][6] |
| Caudate | 1.6 | [2][6] |
| Thalamus | 0.5 | [2][6] |
BPND (non-displaceable binding potential) is a commonly used PET outcome measure that is proportional to the density of available receptors (Bavail) and inversely related to the dissociation constant (KD) of the radioligand.
Table 3: Radiosynthesis and Human Administration Parameters for [11C]this compound
| Parameter | Value | Reference(s) |
| Radiochemical Purity | > 99% | [6] |
| Molar Activity | 70.2 ± 19.5 MBq/nmol | [6] |
| Injected Dose (Human Study) | 364 ± 11 MBq | [6] |
Experimental Protocols
Protocol 1: Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved via an O-methylation reaction using [11C]methyl iodide.
1. Production of [11C]Methyl Iodide ([11C]CH3I):
-
[11C]Carbon dioxide ([11C]CO2) is produced via the 14N(p,α)11C nuclear reaction in a medical cyclotron.
-
The [11C]CO2 is trapped and subsequently reduced to [11C]methane ([11C]CH4).
-
[11C]CH4 is then reacted with iodine vapor at elevated temperatures (gas-phase iodination) to yield [11C]CH3I.
2. Radiomethylation of the Precursor:
-
The desmethyl precursor of this compound is dissolved in an appropriate solvent (e.g., dimethylformamide - DMF).
-
The gaseous [11C]CH3I is passed through this solution.
-
A base (e.g., sodium hydroxide) is added to facilitate the deprotonation of the precursor's hydroxyl group, promoting the nucleophilic attack on the [11C]methyl group.
-
The reaction is typically carried out at an elevated temperature for 5-10 minutes.
3. Purification:
-
The crude reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate).
-
The fraction containing the purified [11C]this compound is collected.
4. Formulation for Injection:
-
The HPLC solvent is removed from the collected fraction, typically by rotary evaporation.
-
The final product is reformulated in a sterile, injectable solution, such as physiological saline, which may contain a small amount of ethanol (B145695) to ensure solubility.
-
Quality control measures, including determination of radiochemical purity, molar activity, and sterility, are performed before administration.
Protocol 2: In Vitro Saturation Binding Assay for Kd and Bmax Determination
This protocol allows for the characterization of the binding of [11C]this compound to the adenosine A2A receptor in tissue or cell membrane preparations.
1. Membrane Preparation:
-
Harvest cells expressing the adenosine A2A receptor or dissect a tissue rich in these receptors (e.g., rat striatum).
-
Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
Prepare two sets of tubes.
-
In the "total binding" tubes, add a fixed amount of the membrane preparation (e.g., 50-100 µg of protein) and increasing concentrations of [11C]this compound.
-
In the "non-specific binding" tubes, add the same components as the total binding tubes, plus a high concentration of a non-radiolabeled A2A receptor antagonist (e.g., unlabeled this compound) to saturate the receptors.
-
Incubate all tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
3. Separation and Counting:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding at each concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the concentration of [11C]this compound.
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7][8]
Protocol 3: In Vivo PET Imaging Protocol for Rodents
This protocol describes a general workflow for conducting a [11C]this compound PET study in a rat model.
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Insert a catheter into a tail vein for the administration of the radiotracer.
-
Secure the animal on the scanner bed, ensuring the head is within the field of view.
2. Radiotracer Injection and PET Scan:
-
Administer a bolus injection of [11C]this compound (e.g., 15-40 MBq) through the tail vein catheter.
-
Begin a dynamic PET scan acquisition simultaneously with the injection, typically lasting for 60 to 90 minutes.
3. Image Analysis:
-
Reconstruct the acquired PET data into a series of time-stamped images.
-
Co-register the PET images with a magnetic resonance imaging (MRI) template of a rat brain for anatomical reference.
-
Define regions of interest (ROIs) on the co-registered images for the striatum (target region) and the cerebellum (reference region, due to its low A2A receptor density).
-
Generate time-activity curves (TACs) by plotting the average radioactivity concentration within each ROI over time.
-
Apply a suitable kinetic model, such as the simplified reference tissue model (SRTM), to the TACs to estimate the binding potential (BPND).
Mandatory Visualizations
Caption: Adenosine A2A receptor signaling and the antagonistic action of [11C]this compound.
Caption: Workflow for the radiosynthesis and formulation of [11C]this compound.
Caption: Workflow for in vivo PET imaging and data analysis using [11C]this compound.
References
- 1. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Receptor Occupancy Studies Using SCH442416
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH442416 is a potent and highly selective antagonist for the adenosine (B11128) A2A receptor (A2AR).[1][2] It exhibits high affinity for both human and rat A2A receptors, with Ki values of 0.048 nM and 0.5 nM, respectively.[1][3] Its remarkable selectivity is demonstrated by a greater than 23,000-fold preference for A2A receptors over A1, A2B, and A3 receptors.[1] These characteristics, combined with its ability to penetrate the brain, make this compound an invaluable tool for in vivo studies, particularly for imaging and quantifying A2A receptor occupancy using Positron Emission Tomography (PET) when labeled with Carbon-11 ([11C]this compound).[4][5][6]
These application notes provide detailed protocols and data for utilizing this compound in in vivo receptor occupancy studies, a critical step in drug development for assessing target engagement and guiding dose selection.[7][8]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the A2A receptor. A2A receptors are G-protein coupled receptors that, upon activation by endogenous adenosine, typically stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the central nervous system, particularly in the striatum where they are highly expressed, A2A receptors form heteromers with other receptors, most notably the dopamine (B1211576) D2 receptor.[9] This interaction is of significant interest in neurodegenerative disorders like Parkinson's disease, as the activation of A2A receptors can antagonize the function of D2 receptors. By blocking the A2A receptor, this compound can modulate dopaminergic signaling, which is a key therapeutic strategy.[7]
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize key quantitative parameters of this compound and its application in receptor occupancy studies.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Species | Ki (nM) | Selectivity Fold (over A2A) | Reference |
| A2A | Human | 0.048 | - | [1][2][3] |
| A2A | Rat | 0.5 | - | [1][3] |
| A1 | Human | 1111 | >23,000 | [1] |
| A2B | Human | >10,000 | >200,000 | [1] |
| A3 | Human | >10,000 | >200,000 | [1] |
Table 2: In Vivo Receptor Occupancy of A2A Receptors by Preladenant using [11C]this compound PET in Humans
This study used [11C]this compound to measure the receptor occupancy of another A2A antagonist, preladenant.
| Preladenant Dose (mg) | Time Post-Dose (hours) | Receptor Occupancy (%) |
| 50 | 1 | >80 |
| 200 | 1 | >80 |
| 50 | 6 | >80 |
| 200 | 6 | >80 |
Data from a study demonstrating the utility of [11C]this compound in a clinical receptor occupancy trial.[7]
Table 3: [11C]this compound PET Imaging Parameters in Humans
| Parameter | Value | Reference |
| Mean Injected Radioactivity | 362 ± 9 MBq | [7] |
| Injected Mass of this compound | 2.54 ± 1.1 µg | [7] |
| Specific Activity at Injection | 66.6 ± 31.0 MBq/nmol | [7] |
| Radiochemical Purity | >99% | [5][7] |
| Peak Brain Uptake | ~3-10 minutes post-injection | [4][5] |
| Mean Binding Potential (BPND) - Putamen | 2.5 | [5] |
| Mean Binding Potential (BPND) - Caudate | 1.6 | [5] |
Experimental Protocols
Protocol 1: In Vivo PET Imaging for A2A Receptor Occupancy in Non-Human Primates or Humans
This protocol outlines the general steps for a PET study to determine the receptor occupancy of a novel A2A antagonist using [11C]this compound as the radiotracer.
1. Subject Preparation:
-
Subjects (e.g., healthy human volunteers or non-human primates) should undergo a physical examination and screening.
-
For human studies, obtain informed consent and institutional review board (IRB) approval.
-
Subjects should fast for at least 4 hours before the scan.
-
An intravenous line is placed for radiotracer injection and, if required, for arterial blood sampling.
2. Investigational Drug Administration:
-
The novel A2A antagonist (the drug being tested) is administered orally or intravenously at a predetermined time before the PET scan. The timing is crucial and should be based on the pharmacokinetic profile of the drug to coincide with target plasma concentrations during the scan.
3. [11C]this compound Synthesis and Administration:
-
[11C]this compound is synthesized with high radiochemical purity (>99%).[7]
-
A bolus injection of [11C]this compound (e.g., ~364 MBq for humans) is administered intravenously over 30 seconds.[5][7]
4. PET Scan Acquisition:
-
Dynamic PET data acquisition starts simultaneously with the radiotracer injection and continues for a duration of 90-120 minutes.[5]
-
An MRI of the subject's brain is typically acquired for anatomical co-registration and region of interest (ROI) definition.
5. Blood Sampling and Metabolite Analysis:
-
If a full quantitative analysis is required, arterial blood samples are collected throughout the scan to generate a plasma input function.[5]
-
Samples are analyzed to determine the fraction of unmetabolized parent radiotracer in the plasma over time, as [11C]this compound is metabolized in vivo.[5]
6. Data Analysis:
-
PET images are reconstructed and corrected for attenuation, scatter, and motion.
-
The PET images are co-registered with the subject's MRI.
-
Time-activity curves (TACs) are generated for various brain regions of interest (ROIs), particularly the striatum (caudate and putamen), which has high A2A receptor density, and the cerebellum, which is often used as a reference region due to its low A2A receptor density.[5][6]
-
The binding potential (BPND) is calculated using kinetic modeling (e.g., spectral analysis or simplified reference tissue model).[5][10]
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = (BPND_baseline - BPND_drug) / BPND_baseline * 100 where BPND_baseline is the binding potential from a scan without the investigational drug, and BPND_drug is the binding potential after drug administration.
Caption: Experimental Workflow for a PET Receptor Occupancy Study.
Protocol 2: Ex Vivo Autoradiography for A2A Receptor Occupancy in Rodents
This protocol is a more cost-effective, terminal method for assessing receptor occupancy in preclinical models.
1. Animal Dosing:
-
Rodents (rats or mice) are administered the test compound at various doses and at a specific time point before the radiotracer injection. A vehicle group serves as the baseline.
2. Radiotracer Injection:
-
A tracer dose of radiolabeled this compound (e.g., [3H]this compound or [11C]this compound) is injected intravenously (e.g., via the tail vein).[11]
3. Brain Extraction:
-
At the time of peak brain uptake and equilibrium (e.g., 15-30 minutes post-injection), animals are euthanized.[11]
-
The brains are rapidly extracted, frozen in isopentane (B150273) cooled with dry ice, and stored at -80°C.
4. Cryosectioning:
-
The frozen brains are sliced into thin sections (e.g., 20 µm) using a cryostat.
-
The sections are thaw-mounted onto microscope slides.
5. Autoradiography:
-
The slides are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the specific activity of the radiotracer.
-
After exposure, the imaging plates are scanned, or the film is developed.
6. Image Analysis:
-
The optical density or radioactivity levels in different brain regions (striatum vs. cerebellum) are quantified using image analysis software.
-
Receptor occupancy is calculated for each dose group relative to the vehicle-treated group: RO (%) = (Striatum_veh - Cerebellum_veh) - (Striatum_drug - Cerebellum_drug) / (Striatum_veh - Cerebellum_veh) * 100
This approach provides a robust method to establish a dose-occupancy relationship for a novel compound in a preclinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: SCH442416 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SCH442416, a potent and selective A2A adenosine (B11128) receptor antagonist, in preclinical models of neurodegenerative diseases. This document includes summaries of key quantitative findings, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction to this compound
This compound is a non-xanthine derivative that acts as a highly selective antagonist for the adenosine A2A receptor (A2AR). It exhibits high affinity for human and rat A2ARs with Ki values of 0.048 nM and 0.5 nM, respectively, and shows over 23,000-fold selectivity against other adenosine receptor subtypes.[1] The A2AR is predominantly expressed in the basal ganglia, particularly in the striatum, where it modulates glutamatergic and dopaminergic neurotransmission. Its upregulation has been implicated in the pathophysiology of several neurodegenerative disorders, making it a promising therapeutic target.
Application in Alzheimer's Disease Models
In models of Alzheimer's disease (AD), the neuroprotective effects of this compound are primarily attributed to its ability to counteract A2AR-mediated excitotoxicity and neuroinflammation. Upregulation of A2AR is observed in the brains of AD patients and animal models, contributing to synaptic dysfunction and cognitive decline.
Quantitative Data Summary: Alzheimer's Disease
| Model System | Treatment Details | Key Findings | Reference(s) |
| Aβ1-42-induced mouse model | SCH58261 (another A2AR antagonist) | Ameliorated cognitive deficits, decreased Aβ and hyperphosphorylated Tau levels. | [2] |
| Primary cortical neurons | Aβ treatment | A2AR blockade attenuated Aβ-induced neuronal death and synaptic loss. | [3] |
| APP/PS1 mice | Neuronal A2AR upregulation | Exacerbated memory impairments and increased phosphorylated tau at neuritic plaques. | [4] |
Signaling Pathway in Alzheimer's Disease
Activation of A2A receptors in the context of Alzheimer's disease contributes to neurodegeneration through multiple pathways. Presynaptically, it enhances glutamate (B1630785) release, leading to excitotoxicity. Postsynaptically, it can potentiate NMDA receptor activity. In glial cells, A2AR activation promotes neuroinflammation by stimulating the release of pro-inflammatory cytokines. Antagonism of A2AR with this compound can mitigate these detrimental effects.
Application in Parkinson's Disease Models
In Parkinson's disease (PD), the loss of dopaminergic neurons in the substantia nigra leads to an imbalance in the basal ganglia circuitry. A2A receptors are highly expressed in the striatopallidal pathway, where they form heteromers with dopamine (B1211576) D2 receptors. Blockade of A2ARs with this compound has been shown to improve motor deficits in various PD models.
Quantitative Data Summary: Parkinson's Disease
| Model System | Treatment Details | Key Findings | Reference(s) |
| 6-OHDA-lesioned rats | This compound (1 µM, local perfusion) | Increased firing rate of globus pallidus neurons by 36.47 ± 10.30% on the lesioned side. | [5] |
| 6-OHDA-lesioned mice | This compound | Lowered the required dosage of L-DOPA for rotational behavior. | [6] |
| Haloperidol-induced catalepsy in rats | This compound | Counteracted the cataleptic effect of the D2R antagonist. | [7] |
| MPTP-treated primates | KW-6002 (another A2AR antagonist) | Alleviated parkinsonian disability without inducing dyskinesia. | [8] |
Signaling Pathway in Parkinson's Disease
In the striatum, A2A and D2 receptors are co-localized on medium spiny neurons of the indirect pathway. Activation of A2A receptors antagonizes the function of D2 receptors, leading to increased neuronal inhibition and contributing to motor deficits in PD. This compound, by blocking A2A receptors, restores the balance and improves motor function.
Application in Huntington's Disease Models
Huntington's disease (HD) is characterized by the degeneration of medium spiny neurons in the striatum. Excitotoxicity, mediated by excessive glutamate, is a key pathogenic mechanism. A2A receptors are implicated in the modulation of glutamate release, and their blockade is being investigated as a therapeutic strategy.
Quantitative Data Summary: Huntington's Disease
| Model System | Treatment Details | Key Findings | Reference(s) |
| R6/2 transgenic mice | SCH 58261 (another A2AR antagonist), intrastriatal administration | Significantly decreased the outflow of glutamate. | [9] |
| Quinolinic acid-induced rat model | SCH 58261 (0.01 mg/kg, i.p.) | Reduced motor activity deficits, EEG changes, and striatal gliosis. | [10] |
| YAC128 mouse model | D2 agonist (quinpirole) | Reduced cortically-evoked glutamate release, suggesting complex interactions. | [11] |
Signaling Pathway in Huntington's Disease
In Huntington's disease, mutant huntingtin protein can lead to mitochondrial dysfunction and increased adenosine levels. This enhances A2A receptor signaling, which in turn promotes the release of glutamate from presynaptic terminals, contributing to the excitotoxic death of striatal neurons. This compound can interrupt this cycle by blocking the A2A receptor.
Application in Amyotrophic Lateral Sclerosis Models
Research on the direct application of this compound in models of Amyotrophic Lateral Sclerosis (ALS) is currently limited. However, the underlying pathology of ALS involves neuroinflammation and excitotoxicity, mechanisms in which the A2A receptor is known to play a significant role. Studies with other A2AR antagonists, such as KW-6002, have shown promising results in ALS mouse models. For instance, chronic treatment with KW-6002 rescued long-term potentiation (LTP) deficits in the hippocampus of SOD1G93A mice.[12] This suggests that this compound could be a valuable tool for investigating the therapeutic potential of A2AR blockade in ALS. Future research is warranted to explore the efficacy of this compound in preclinical ALS models.
Experimental Protocols
The following are generalized protocols for the administration of this compound in in vivo and in vitro models. These should be adapted and optimized for specific experimental designs.
In Vivo Administration (Mouse Model) - Intraperitoneal (i.p.) Injection
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles (25-27 gauge for mice)
-
Animal balance
-
Appropriate mouse model of neurodegenerative disease
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a stock solution of this compound in DMSO.
-
Prepare the final injection solution by adding the stock solution to the other vehicle components (PEG300, Tween-80, and Saline) sequentially, ensuring complete dissolution at each step. The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume. A typical injection volume for a mouse is 10 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse securely. For i.p. injection, the mouse is typically held with its head tilted slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.
-
Inject the calculated volume of the this compound solution or vehicle control.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Experimental Timeline:
-
The frequency and duration of injections will depend on the specific study design (e.g., acute or chronic treatment). For chronic studies, injections may be administered daily for several weeks.
-
In Vitro Application (Primary Neuronal Culture)
Materials:
-
This compound
-
DMSO (for stock solution)
-
Primary neuronal culture (e.g., cortical, hippocampal, or striatal neurons)
-
Neurobasal medium and appropriate supplements
-
Multi-well culture plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C or -80°C.
-
-
Cell Culture and Treatment:
-
Culture primary neurons according to standard protocols. Typically, neurons are seeded on poly-D-lysine coated plates and maintained in a humidified incubator at 37°C and 5% CO2.
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in the culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, such as Western blotting, real-time PCR, or immunofluorescence staining to assess changes in protein expression, gene expression, or cellular morphology. The culture supernatant can also be collected for analysis of secreted factors.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the A2A adenosine receptor in the pathogenesis of neurodegenerative diseases. The data and protocols presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of A2AR antagonism in Alzheimer's, Parkinson's, and Huntington's diseases, and to explore its potential application in other neurodegenerative conditions such as ALS.
References
- 1. researchgate.net [researchgate.net]
- 2. openmedscience.com [openmedscience.com]
- 3. Therapeutic neuroprotective agents for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine and Glutamate in Huntington's Disease: A Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjneurology.com [vjneurology.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: SCH442416 Experimental Results
Welcome to the technical support center for SCH442416. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo experiments with this potent and selective adenosine (B11128) A2A receptor (A2AR) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during your experiments with this compound in a question-and-answer format.
1. Solubility and Compound Precipitation
-
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5% (v/v), to avoid solvent-induced precipitation and cytotoxicity.[1][2]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Vortexing/Mixing: Immediately after adding this compound to the medium at each dilution step, vortex or mix thoroughly to ensure rapid and uniform dispersion.
-
Serum Concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If your experimental design allows, using a medium containing fetal bovine serum (FBS) may improve solubility.
-
Temperature: Temperature shifts can cause precipitation. Always use pre-warmed media and avoid temperature fluctuations when preparing your working solutions.[1][2]
-
-
Question: My cell culture medium turned cloudy after adding this compound, but I don't see obvious crystals. What could be the cause?
-
Answer: Cloudiness or turbidity in the medium can be due to several factors:
-
Compound Precipitation: Even without visible crystals, fine precipitates of this compound can cause the medium to appear cloudy. This can be confirmed by centrifuging a sample of the medium at high speed; a pellet of the compound may become visible.
-
Interaction with Media Components: this compound might interact with components in the cell culture medium, leading to the formation of insoluble complexes. This is more likely to occur in complex, serum-free media formulations.
-
pH Changes: Although less common for the compound itself to cause a pH shift, ensure that your medium is properly buffered (e.g., with HEPES in addition to bicarbonate) and that the CO2 level in your incubator is appropriate for the bicarbonate concentration in your medium.[3]
-
2. Cell Viability Assays
-
Question: I am observing unexpected cytotoxicity in my cell viability assay at concentrations where this compound should be acting as an antagonist. Why is this happening?
-
Answer: While this compound is primarily known as an A2A receptor antagonist, off-target effects or experimental artifacts can sometimes lead to apparent cytotoxicity:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that can impact cell viability. It has been reported to stabilize G-quadruplex DNA, which could potentially interfere with cellular processes.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your specific cell line. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to account for any solvent-induced effects.
-
Compound Purity: Impurities in the compound batch could contribute to unexpected cytotoxicity. Whenever possible, use a high-purity compound and verify its identity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.
-
-
Question: My cell viability results are inconsistent between experiments. What can I do to improve reproducibility?
-
Answer: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Seeding Density: Ensure that you are seeding a consistent number of cells per well and that the cells are evenly distributed.
-
Compound Dilution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.
-
Incubation Time: Use a consistent incubation time for all experiments.
-
Assay Protocol: Standardize your entire assay protocol, including reagent volumes, incubation times, and the instrument used for reading the results.
-
3. Receptor Binding Assays
-
Question: I am performing a radioligand binding assay with [3H]-SCH442416 and observing high non-specific binding. How can I reduce it?
-
Answer: High non-specific binding (NSB) can obscure your specific binding signal. Here are some common strategies to reduce NSB:
-
Blocking Agents: Include a blocking agent in your assay buffer to saturate non-specific binding sites on your membranes, filters, and assay plates. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk.
-
Washing Steps: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure your wash buffer is at the correct temperature (usually ice-cold).
-
Filter Plate Pre-treatment: If using filter plates, pre-soaking the filters with a solution like polyethyleneimine (PEI) can help to reduce non-specific binding of the radioligand to the filter itself.
-
Optimize Protein Concentration: Using an excessive amount of membrane protein in your assay can lead to higher NSB. Titrate your membrane preparation to find the optimal concentration that gives a good specific binding signal with minimal NSB.
-
Detergent Concentration: A low concentration of a mild detergent (e.g., Tween-20) in your wash buffer can sometimes help to reduce non-specific interactions.
-
4. Downstream Signaling Assays (cAMP and Western Blot)
-
Question: I am not seeing a change in cAMP levels after treating my cells with an A2A receptor agonist in the presence of this compound. What could be wrong?
-
Answer: As an A2A receptor antagonist, this compound is expected to block the agonist-induced increase in cAMP. If you are not observing this effect, consider the following:
-
Agonist and Antagonist Concentrations: Ensure you are using appropriate concentrations of both the agonist and this compound. You may need to perform a dose-response curve for both compounds to determine their optimal concentrations in your cell system.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to allow for the accumulation of cAMP to detectable levels.
-
Cell Health and Receptor Expression: Confirm that your cells are healthy and express a sufficient level of the A2A receptor.
-
Assay Sensitivity: Your cAMP assay may not be sensitive enough to detect the changes in your specific cell line. Consider using a more sensitive assay format or increasing the number of cells per well.
-
-
Question: I am trying to detect changes in the phosphorylation of PKA substrates by Western blot after treatment with an A2A agonist and this compound, but I don't see any difference. What should I troubleshoot?
-
Answer: Western blotting for phosphorylated proteins can be challenging. Here are some key troubleshooting points:
-
Phosphatase Activity: Protein phosphatases in your cell lysate will rapidly dephosphorylate your target proteins. It is crucial to use a lysis buffer containing a cocktail of phosphatase inhibitors and to keep your samples on ice at all times.
-
Antibody Specificity: Ensure that your primary antibody is specific for the phosphorylated form of the PKA substrate you are investigating. Include appropriate positive and negative controls to validate your antibody.
-
Blocking Buffer: When blotting for phosphoproteins, it is often recommended to use a blocking buffer containing BSA instead of non-fat dry milk, as milk contains phosphoproteins (like casein) that can lead to high background.
-
Stimulation Time: The phosphorylation of downstream targets can be transient. Perform a time-course experiment to determine the optimal time point to observe maximal phosphorylation after agonist stimulation.
-
Loading Amount: Ensure you are loading a sufficient amount of protein on your gel, especially if your target protein is of low abundance.
-
Data Presentation
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| A2A | Human | 0.048 | [4][5] |
| A2A | Rat | 0.5 | [4][5] |
| A1 | Human | 1111 | [4] |
| A2B | Human | >10000 | [4] |
| A3 | Human | >10000 | [4] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
Experimental Protocols
1. Cell Viability Assay (MTT/WST-1)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. cAMP Assay
-
Objective: To measure the effect of this compound on agonist-induced cAMP production.
-
Materials:
-
Cells expressing the A2A receptor
-
Assay buffer (e.g., HBSS with HEPES)
-
This compound
-
A2A receptor agonist (e.g., CGS-21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well or 96-well assay plates
-
Plate reader compatible with the chosen assay kit
-
-
Protocol:
-
Harvest and resuspend the cells in assay buffer.
-
Add a PDE inhibitor (e.g., 100-500 µM IBMX) to the cell suspension.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add different concentrations of this compound (or vehicle control) to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for the recommended time to allow for cAMP production (e.g., 30-60 minutes).
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
The signal will be inversely proportional to the amount of cAMP produced. Plot the signal against the concentration of this compound to determine its inhibitory effect.
-
3. Western Blot for PKA Substrate Phosphorylation
-
Objective: To detect changes in the phosphorylation of PKA substrates in response to A2A receptor activation and inhibition by this compound.
-
Materials:
-
Cells expressing the A2A receptor
-
This compound
-
A2A receptor agonist (e.g., CGS-21680)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated PKA substrate
-
Primary antibody for the total (pan) form of the substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Protocol:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with an A2A receptor agonist for the optimal time determined in a time-course experiment.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total form of the protein to confirm equal loading.
-
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
Caption: Experimental Workflow for an Antagonist cAMP Assay.
References
Technical Support Center: Optimizing SCH442416 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SCH442416 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] Its mechanism of action involves binding to the A2AR, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, adenosine. The A2AR is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. By inhibiting this pathway, this compound can modulate various physiological processes, including inflammation, neurotransmission, and immune responses.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: A typical starting concentration range for this compound in cell-based assays is between 0.1 µM and 10 µM. The optimal concentration will be highly dependent on the specific cell type, the expression level of the A2A receptor, and the assay endpoint being measured. For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve 3.89 mg of this compound (Molecular Weight: 389.42 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| Ki | Human A2A Receptor | 0.048 nM | [1] |
| Ki | Rat A2A Receptor | 0.5 nM | [1] |
| Selectivity | >23,000-fold over A1, A2B, and A3 receptors | N/A |
Table 2: Exemplary Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Rat Retinal Müller Cells | Western Blot | 10 µM | Increased expression of glutamine synthetase and glutamate (B1630785) aspartate transporter |
| Not Specified | Adenosine-induced dilation assay | 1 µM | Significant attenuation of adenosine-induced dilation |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay
This protocol outlines the steps to determine the inhibitory concentration (IC50) of this compound on agonist-induced cAMP production.
-
Cell Seeding: Seed cells expressing the A2A receptor in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free media. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a solution of a known A2A receptor agonist (e.g., CGS-21680) at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the A2A receptor agonist to all wells except for the negative control wells. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol is for evaluating the potential cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium, typically at higher concentrations than those used for functional assays (e.g., 1 µM to 100 µM).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Mandatory Visualizations
Caption: A2A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Assays.
Troubleshooting Guide
Problem 1: No or weak antagonist effect of this compound is observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell system and assay. A concentration of 3-10 times the IC50 is often a good starting point for complete antagonism.
-
-
Possible Cause 2: Low or no expression of the A2A receptor in the cell line.
-
Solution: Confirm the expression of the A2A receptor in your cells using techniques like qPCR for mRNA levels or Western blotting or flow cytometry for protein levels.
-
-
Possible Cause 3: Agonist concentration is too high.
-
Solution: If the concentration of the agonist used to stimulate the cells is too high, it may be difficult for the antagonist to compete effectively. Use an agonist concentration that gives a submaximal response (e.g., EC80) to allow for a clear window to observe antagonism.
-
-
Possible Cause 4: Incorrect preparation or degradation of this compound.
-
Solution: Ensure that the this compound stock solution was prepared correctly and has been stored properly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Problem 2: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize variability in cell numbers per well.
-
-
Possible Cause 2: Edge effects in the multi-well plate.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or buffer.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Use a multichannel pipette or an automated liquid handler for compound and reagent addition to ensure consistent incubation times across all wells.
-
Problem 3: Unexpected cytotoxicity or decrease in cell viability.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration 50 (CC50) of this compound in your cell line. Ensure that the concentrations used in your functional assays are well below the CC50 value.
-
-
Possible Cause 2: High concentration of the solvent (DMSO).
-
Solution: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, as higher concentrations can be toxic to many cell types. Ensure that the vehicle control has the same final DMSO concentration as the experimental wells.
-
-
Possible Cause 3: Off-target effects.
-
Solution: While this compound is highly selective, at very high concentrations, off-target effects cannot be completely ruled out. If cytotoxicity is observed at concentrations close to the effective dose, consider using a structurally different A2A receptor antagonist as a control to confirm that the observed effect is on-target.
-
References
Potential off-target effects of SCH442416
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SCH442416. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR). It binds to human and rat A2A receptors with high affinity.
Q2: What are the known off-target effects of this compound?
A2: A significant potential off-target effect of this compound is the stabilization of human telomeric G-quadruplex DNA. This interaction has been characterized and may have implications for cellular processes such as DNA replication and telomere maintenance. At present, a broad off-target screening panel (e.g., a CEREP panel) for this compound is not publicly available, nor is there specific information on adverse events from clinical trials.
Q3: My experimental results are inconsistent with pure A2A receptor antagonism. Could an off-target effect be responsible?
A3: Yes, unexpected results could be due to the off-target interaction with G-quadruplex DNA. Consider the potential for effects on DNA replication, telomerase activity, or induction of DNA damage responses in your experimental system. The troubleshooting guide below provides steps to investigate this further.
Q4: What is the significance of this compound stabilizing G-quadruplex DNA?
A4: G-quadruplexes are non-canonical secondary structures in DNA that can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions. The stabilization of these structures by a small molecule like this compound can interfere with the binding of essential proteins, potentially leading to stalled DNA replication, inhibition of telomerase, and the induction of DNA damage pathways.[1][2] These effects may contribute to anti-proliferative or cytotoxic activities independent of A2A receptor blockade.
Troubleshooting Guide
Issue: Unexpected anti-proliferative or cytotoxic effects observed in cell-based assays.
Potential Cause: This could be an off-target effect related to the stabilization of G-quadruplex DNA by this compound, leading to interference with DNA replication and cell cycle progression.
Troubleshooting Steps:
-
Confirm A2AR Expression: Verify the expression level of the A2A receptor in your cell line. If the expression is low or absent, any observed effects are more likely to be off-target.
-
Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects may occur at different concentration ranges than on-target A2AR antagonism.
-
G-quadruplex Reporter Assay: Utilize a G-quadruplex-specific reporter assay to determine if this compound is actively stabilizing these structures in your cellular context.
-
DNA Damage Response Markers: Assess for the activation of DNA damage response pathways by immunoblotting for key proteins such as phosphorylated H2A.X (γH2A.X) and ATM/ATR.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. G-quadruplex stabilization can lead to S-phase arrest.
Quantitative Data Summary
The following tables summarize the binding affinity of this compound for its on-target adenosine receptors and its interaction with G-quadruplex DNA.
Table 1: On-Target Binding Affinity of this compound for Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Selectivity over A2A | Reference |
| A2A | Human | 0.048 | - | [3] |
| A1 | Human | 1111 | >23,000-fold | [3] |
| A2B | Human | >10,000 | >208,000-fold | [3] |
| A3 | Human | >10,000 | >208,000-fold | [3] |
| A2A | Rat | 0.5 | - | [3] |
Table 2: Off-Target Interaction of this compound with Human Telomeric G-Quadruplex DNA
| Parameter | Value | Reference |
| Binding Affinity (Ka, M-1) | 1.55 x 107 – 3.74 x 105 | [4][5] |
| Change in Melting Temperature (ΔTm, °C) | 9.6 | [4][5][6] |
| Proposed Binding Mode | Intercalation | [4][5] |
Experimental Protocols
Key Experiment: Determination of G-quadruplex DNA Stabilization by Melting Temperature (Tm) Analysis
This protocol is based on the methodology described by Salem et al. (2022).[4][5][6]
Objective: To determine the extent to which this compound stabilizes G-quadruplex DNA by measuring the change in the melting temperature (ΔTm).
Materials:
-
Human telomeric G-quadruplex DNA oligonucleotide (e.g., AG3(TTAGGG)3)
-
This compound
-
Tris-KCl buffer (pH 7.4)
-
Calf thymus DNA (ct-DNA) as a control for double-stranded DNA
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Oligonucleotide Annealing: Prepare a stock solution of the G-quadruplex oligonucleotide in Tris-KCl buffer. To promote the formation of the G-quadruplex structure, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature overnight.
-
Preparation of Solutions: Prepare solutions of the annealed G-quadruplex DNA and ct-DNA at the desired concentration in Tris-KCl buffer. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-KCl buffer to the final working concentrations.
-
Melting Temperature Measurement:
-
For the G-quadruplex DNA alone, place the solution in a quartz cuvette and monitor the absorbance at 295 nm while increasing the temperature from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).
-
To assess the effect of this compound, prepare a solution containing the G-quadruplex DNA and this compound at the desired molar ratio (e.g., 1:1).
-
Repeat the melting temperature measurement as described above.
-
As a control, perform the same experiment with ct-DNA in the presence and absence of this compound, monitoring the absorbance at 260 nm.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA in the presence of this compound. A positive ΔTm indicates stabilization of the DNA structure.
Visualizations
Caption: Potential off-target signaling pathway of this compound via G-quadruplex DNA stabilization.
Caption: Experimental workflow for determining G-quadruplex DNA stabilization by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA | PLOS One [journals.plos.org]
SCH442416 toxicity profile in vitro and in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the toxicological profile of SCH442416. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro toxicity of this compound?
A1: Publicly available literature does not provide specific IC50 values for this compound across a wide range of cell lines for general cytotoxicity. The compound is a highly selective adenosine (B11128) A2A receptor antagonist, with Ki values of 0.048 nM and 0.5 nM for human and rat A2A receptors, respectively.[1][2][3] It displays over 23,000-fold selectivity for the human A2A receptor over the A1 receptor in vitro and has minimal affinity for A2B and A3 receptors (IC50 > 10 μM).[1][2] While this high selectivity suggests a lower likelihood of off-target effects, direct cytotoxicity has not been extensively reported in public literature.
Q2: Is there any available in vivo toxicity data for this compound, such as an LD50?
Q3: What are the potential off-target effects and associated toxicities of this compound?
A3: Due to its high selectivity, this compound is expected to have minimal off-target effects.[1][2] However, as with any small molecule, the possibility of off-target interactions cannot be entirely ruled out without comprehensive screening. Researchers should consider that off-target effects of drugs can be a source of toxicity.[7][8][9] If unexpected cellular phenotypes or animal toxicities are observed, it is prudent to investigate potential off-target activities.
Q4: Are there any known genotoxicity, cardiotoxicity, or hepatotoxicity concerns with this compound?
A4: There is no specific public data on the genotoxicity, cardiotoxicity, or hepatotoxicity of this compound. For investigational new drugs, a standard battery of tests is typically conducted to assess these risks, including Ames tests for mutagenicity and various in vitro and in vivo models for organ-specific toxicities. While general safety has been noted for the A2A antagonist class, the absence of specific data for this compound necessitates careful monitoring for any signs of such toxicities in experimental systems.
Troubleshooting Guides
In Vitro Experiments
Issue: Unexpected decrease in cell viability in my cell line when treated with this compound.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerance limits of your specific cell line. Run a solvent-only control. |
| Compound Instability | Prepare fresh stock solutions of this compound. Verify the stability of the compound under your experimental conditions (e.g., temperature, light exposure). |
| Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive to A2A receptor antagonism or potential off-target effects. Consider using a lower concentration range or testing in a different cell line. |
| Assay Interference | The compound may be interfering with the readout of your viability assay (e.g., MTT, MTS). Use an orthogonal method to confirm cell death (e.g., trypan blue exclusion, live/dead staining). |
Issue: Inconsistent results in functional assays.
| Possible Cause | Troubleshooting Step |
| Receptor Expression Levels | Confirm the expression level of the adenosine A2A receptor in your cell line. Low or absent expression will lead to a lack of response. |
| Ligand-Receptor Kinetics | Optimize incubation time and concentration to ensure sufficient target engagement. |
| Cell Culture Conditions | Changes in cell passage number, confluency, or media components can alter cellular responses. Maintain consistent cell culture practices. |
In Vivo Experiments
Issue: Animals are showing signs of distress or adverse effects (e.g., weight loss, lethargy) at expected therapeutic doses.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out any adverse effects from the formulation. |
| Dose Miscalculation | Double-check all dose calculations and the concentration of the dosing solution. |
| Species-Specific Toxicity | The chosen animal model may have a different metabolic or toxicity profile for this compound. Consider conducting a dose-range finding study to determine the maximum tolerated dose (MTD). |
| On-Target Side Effects | The observed effects may be due to the pharmacological action of blocking A2A receptors in tissues other than the intended target. Monitor vital signs and conduct histopathological analysis of major organs. |
Issue: Lack of efficacy in an animal model of disease.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Assess the pharmacokinetic profile of this compound in your animal model to ensure adequate exposure at the target site. |
| Inappropriate Dosing Regimen | The dose and frequency of administration may not be optimal. Adjust the dosing regimen based on pharmacokinetic and pharmacodynamic data. |
| Model-Specific Factors | The role of the A2A receptor in the chosen animal model may not be as significant as hypothesized. Validate the target in your model system. |
Data Presentation
Table 1: Summary of In Vitro Profile of this compound
| Parameter | Species | Value | Reference |
| Ki (A2A Receptor) | Human | 0.048 nM | [1][2][3] |
| Rat | 0.5 nM | [1][2][3] | |
| Selectivity (vs. A1 Receptor) | Human | >23,000-fold | [1][2] |
| Affinity (A2B & A3 Receptors) | Human | IC50 > 10 μM | [1][2] |
Table 2: General Preclinical Toxicology Testing Funnel
| Stage | Type of Study | Purpose |
| Early Discovery | In vitro cytotoxicity assays | Assess general cell killing |
| In vitro safety pharmacology | Screen for off-target effects on key physiological systems (e.g., hERG for cardiotoxicity) | |
| Genotoxicity (Ames test) | Screen for mutagenic potential | |
| Lead Optimization | Dose-range finding in vivo studies | Determine maximum tolerated dose (MTD) |
| Repeated-dose in vivo toxicology (e.g., 28-day) | Identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL) | |
| Preclinical Development (IND-enabling) | GLP-compliant toxicology studies | Formal safety assessment for regulatory submission |
| Safety pharmacology (core battery) | Evaluate effects on central nervous, cardiovascular, and respiratory systems | |
| Reproductive and developmental toxicity | Assess effects on fertility and embryonic development |
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Standard Ames Test for Mutagenicity
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Compound Exposure: Mix the bacterial culture with various concentrations of this compound and the S9 mix (if applicable) in molten top agar (B569324).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.
Visualizations
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: A2A receptor signaling and antagonism by this compound.
References
- 1. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
Technical Support Center: Addressing Experimental Variability with SCH442416
Welcome to the technical support center for SCH442416, a potent and selective antagonist of the adenosine (B11128) A2A receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution. How can I improve its solubility?
A1: this compound has low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO.[1] For cellular assays, ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[2] If precipitation occurs upon dilution in aqueous buffers, sonication or gentle warming may aid dissolution. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or corn oil are necessary to achieve a stable solution.[1] Always use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can reduce the solubility of this compound.[2]
Q2: I am observing inconsistent IC50 values for this compound in my cAMP assay. What could be the cause?
A2: Variability in IC50 values can arise from several factors. Firstly, ensure your cell-based assay conditions are consistent, including cell density, passage number, and serum concentration in the media.[3] The concentration of the agonist used to stimulate cAMP production is critical; use an agonist concentration at or near its EC80 to ensure a robust assay window.[4] The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered, as degradation could lead to a decrease in potency. Finally, ensure accurate and consistent pipetting, especially when preparing serial dilutions.
Q3: I am concerned about potential off-target effects of this compound. What is known about its selectivity?
A3: this compound is a highly selective antagonist for the adenosine A2A receptor. It exhibits over 23,000-fold selectivity for the human A2A receptor over the A1 receptor and has minimal affinity for the A2B and A3 receptors.[5][6] However, one study has reported that this compound can interact with and stabilize G-quadruplex DNA structures in vitro.[7][8] While the in-cell relevance of this finding is still under investigation, it is a potential off-target interaction to consider if you observe unexpected cellular effects, particularly those related to gene expression or DNA replication.
Q4: My cells are showing signs of toxicity after treatment with this compound. What should I do?
A4: First, it is crucial to determine if the observed toxicity is due to this compound itself or the solvent (e.g., DMSO). Always include a vehicle control in your experiments with the same final concentration of the solvent used for the drug treatment. If the vehicle control also shows toxicity, you may need to reduce the final solvent concentration. If the toxicity is specific to this compound, it is recommended to perform a dose-response experiment using a cell viability assay, such as an MTS or ATP-based assay, to determine the cytotoxic concentration of the compound in your specific cell line. This will help you establish a suitable concentration range for your functional assays where cell viability is not compromised.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species | Binding Affinity (Ki) | Selectivity vs. hA2A | Reference |
| Adenosine A2A | Human | 0.048 nM | - | [1][5] |
| Adenosine A2A | Rat | 0.5 nM | - | [1][5] |
| Adenosine A1 | Human | 1111 nM | >23,000-fold | [9] |
| Adenosine A2B | Human | >10,000 nM | >200,000-fold | [5][9] |
| Adenosine A3 | Human | >10,000 nM | >200,000-fold | [5][9] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 62.5 mg/mL (160.50 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO. | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.2 mg/mL (0.51 mM) | Clear solution; requires ultrasonic treatment. For in vivo use. | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 0.2 mg/mL (0.51 mM) | Clear solution. For in vivo use. | [9] |
Experimental Protocols
Detailed Methodology for a cAMP Inhibition Assay
This protocol describes a common method for assessing the potency of this compound in inhibiting agonist-induced cAMP production in a cell-based assay.
Materials:
-
Cells expressing the adenosine A2A receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A2A receptor agonist (e.g., CGS 21680)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the cells in a white opaque 96-well or 384-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX). Also, prepare a solution of the A2A agonist at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the A2A agonist solution to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Detailed Methodology for a Cell Viability (MTS) Assay
This protocol provides a method to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTS reagent
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[4]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
Visualizations
Adenosine A2A Receptor Signaling Pathway
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biocompare.com [biocompare.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 6. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 7. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Impact of acute vs chronic SCH442416 administration
Welcome to the technical support center for SCH442416, a potent and selective A2A adenosine (B11128) receptor antagonist. This guide is designed to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting efforts when working with this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-xanthine, potent, and highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3][4][5][6] It binds with high affinity to human and rat A2A receptors, thereby blocking the downstream signaling initiated by the endogenous ligand, adenosine.[1][2][3][4][5][6] Its selectivity for A2AR over other adenosine receptor subtypes (A1, A2B, A3) is exceptionally high, making it a precise tool for studying A2AR function.[1][5][6]
Q2: What are the expected differences between acute and chronic administration of this compound?
A2: While direct comparative studies on this compound are limited, principles from adenosine receptor pharmacology suggest potential differences. Acute administration typically results in immediate blockade of A2A receptor signaling, leading to rapid behavioral and cellular effects. In contrast, chronic administration may lead to adaptive changes in the target system. This "effect inversion" has been observed with other adenosine receptor ligands, where the long-term effects can be opposite to the acute effects.[7][8] Potential chronic effects include receptor upregulation or desensitization, and alterations in downstream signaling pathways, which could lead to tolerance or modified responses.[9][10]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO up to 100 mM.[3][4] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6] For long-term storage, the powdered form should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles.[3]
Q4: What are the known off-target effects of this compound?
A4: this compound exhibits high selectivity for the A2A receptor, with over 23,000-fold selectivity against the A1 receptor and minimal affinity for A2B and A3 receptors.[1][5][6] However, at very high concentrations, the possibility of off-target effects cannot be entirely excluded. It is always advisable to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between acute and chronic studies | Receptor adaptation (upregulation/downregulation), altered metabolism, or changes in downstream signaling pathways.[7][8] | Conduct a time-course study to understand the onset and duration of effects. Measure A2A receptor expression and downstream markers (e.g., cAMP levels) at different time points. Consider potential changes in drug metabolism with chronic administration. |
| Poor in vivo efficacy | Inadequate dosage, poor bioavailability, or rapid metabolism. | Optimize the dose and administration route based on literature and pilot studies.[11] Ensure proper vehicle formulation for solubility and stability.[6] The metabolism of this compound can vary between species.[2][12] |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of this compound. | Use a co-solvent system such as DMSO, PEG300, and Tween-80 for in vivo formulations.[6] For in vitro assays, ensure the final DMSO concentration is compatible with your cell type and does not exceed cytotoxic levels (typically <0.5%). |
| Variability in behavioral readouts (e.g., locomotor activity) | Differences in A2A receptor populations being targeted (e.g., presynaptic vs. postsynaptic, or forming heteromers with other receptors like D2).[11] | Be aware that this compound may have different affinities for different A2A receptor subpopulations.[11] Consider the specific brain region and neuronal circuits involved in your behavioral paradigm. |
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species | Binding Affinity (Ki) | Selectivity vs. A1 Receptor |
| A2A | Human | 0.048 nM[1][2][3][4][5][6] | >23,000-fold[1][5][6] |
| A2A | Rat | 0.5 nM[1][3][5][6] | - |
| A1 | Human | 1111 nM[1] | - |
| A2B | Human | >10,000 nM (IC50)[2][3][4][5] | - |
| A3 | Human | >10,000 nM (IC50)[2][3][4][5] | - |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol is designed to measure the effect of this compound on cAMP levels in cells expressing the A2A receptor.
Materials:
-
Cells expressing A2A receptors (e.g., HEK293-A2AR)
-
This compound
-
A2A receptor agonist (e.g., CGS-21680)
-
Cell culture medium
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with an EC80 concentration of an A2A receptor agonist (e.g., CGS-21680) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Analyze the data to determine the IC50 of this compound.
Protocol 2: In Vivo Locomotor Activity in Rodents
This protocol outlines a general procedure to assess the effect of acute this compound administration on locomotor activity in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Open-field activity chambers
Procedure:
-
Habituate the rats to the open-field chambers for at least 30 minutes on two consecutive days prior to the experiment.
-
On the test day, administer this compound (e.g., 0.1-3 mg/kg, i.p.) or vehicle to the rats.[11]
-
40 minutes after injection, place the rats individually into the open-field chambers.[11]
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
-
Analyze the data to compare the effects of different doses of this compound with the vehicle control.
Visualizations
A2A Receptor Signaling Pathway
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Long-term Outcome of Adenosine A2A Receptor Antagonist on Lower Urinary Tract Symptoms in Male Parkinson Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Adenosine A2A Receptors in Psychopharmacology: Modulators of Behavior, Mood and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
Technical Support Center: Interpreting SCH442416 Dose-Response Curves
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing SCH442416 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when generating and interpreting dose-response curves for this potent and selective adenosine (B11128) A2A receptor (A2AR) antagonist.
Data Presentation: Quantitative Profile of this compound
For easy reference and comparison, the key quantitative data for this compound are summarized in the tables below.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) |
| Adenosine A2A Receptor | Human | 0.048[1][2][3][4] |
| Adenosine A2A Receptor | Rat | 0.5[1][2][3][4] |
Table 2: Selectivity Profile of this compound
| Receptor | Species | Ki (nM) | Selectivity vs. hA2AR |
| Adenosine A1 Receptor | Human | 1111[5] | >23,000-fold |
| Adenosine A2B Receptor | Human | 10000[5] | >200,000-fold |
| Adenosine A3 Receptor | Human | 10000[5] | >200,000-fold |
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 389.42 g/mol [1] |
| Formula | C20H19N7O2[1] |
| Solubility | Soluble to 100 mM in DMSO[1] |
| Purity | ≥98% (HPLC)[3] |
| Storage | Store at room temperature[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your results.
Protocol 1: In Vitro Cell-Based cAMP Functional Assay
This protocol describes how to determine the IC50 value of this compound by measuring its ability to inhibit the agonist-induced production of cyclic AMP (cAMP) in a cell line expressing the human adenosine A2A receptor.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
A2A receptor agonist (e.g., CGS-21680).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor™).
-
384-well white opaque plates.
-
Multichannel pipette.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Preparation:
-
Culture HEK293-hA2AR cells to approximately 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) at a predetermined optimal cell density.
-
-
Antagonist Treatment:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 1 pM to 1 µM).
-
Add a fixed volume (e.g., 5 µL) of each this compound dilution to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).
-
Add the cell suspension (e.g., 10 µL) to each well.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of the A2A agonist CGS-21680 at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be determined in a prior experiment).
-
Add a fixed volume (e.g., 5 µL) of the agonist solution to all wells except for the negative control wells (which should receive assay buffer instead).
-
Incubate the plate for a time sufficient to allow for robust cAMP production (e.g., 30-60 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured signal (which is inversely proportional to the cAMP concentration in competitive immunoassays) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Workflow Diagram for cAMP Functional Assay
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during your experiments with this compound.
FAQs
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and highly selective antagonist of the adenosine A2A receptor. It competitively binds to the A2A receptor, preventing the binding of the endogenous agonist adenosine and thereby inhibiting the downstream signaling cascade, which includes the production of cAMP.
-
-
Q2: What is the expected IC50 value for this compound in a cell-based assay?
-
A2: The IC50 value can vary depending on the experimental conditions, such as the cell line used, agonist concentration, and assay format. However, based on its high binding affinity (Ki of 0.048 nM for human A2AR), you can expect a potent IC50 value in the low nanomolar to sub-nanomolar range.
-
-
Q3: How should I prepare and store this compound?
-
A3: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. For daily use, the compound can be stored at room temperature.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No dose-response (flat curve) | 1. Inactive compound: The compound may have degraded. 2. Low receptor expression: The cell line may not express a sufficient number of A2A receptors. 3. Incorrect agonist concentration: The agonist concentration may be too high, making it difficult for the antagonist to compete. 4. Assay setup issue: Problems with reagents or instrument settings. | 1. Prepare a fresh stock solution of this compound. Verify the purity of the compound if possible. 2. Confirm A2A receptor expression in your cell line using qPCR or Western blot. Consider using a cell line with higher expression. 3. Re-determine the EC50 of your agonist and use a concentration at or below the EC80 for the antagonist assay. 4. Check the expiration dates of all reagents and ensure the plate reader is functioning correctly. Run a positive control for your cAMP assay. |
| Shallow or incomplete curve | 1. Insufficient concentration range: The range of this compound concentrations tested may not be wide enough to define the top and bottom plateaus of the curve. 2. Solubility issues: At high concentrations, the compound may precipitate out of solution. 3. Assay variability: High variability between replicates can obscure the true dose-response relationship. | 1. Extend the concentration range of this compound in both directions (e.g., from fM to µM). 2. Visually inspect the wells with the highest concentrations for any signs of precipitation. If necessary, adjust the solvent concentration or use a different vehicle. 3. Ensure proper mixing of reagents and consistent cell seeding. Increase the number of replicates. |
| Biphasic dose-response curve | 1. Off-target effects: At higher concentrations, this compound might interact with other targets that influence cAMP levels. However, given its high selectivity, this is less likely to be a major issue. 2. Receptor heteromerization: The affinity of this compound may be lower for A2A receptors that form heteromers with other receptors, such as the dopamine (B1211576) D2 receptor. This could potentially lead to a complex dose-response relationship in cell lines where such heteromers are present.[5] 3. Cellular health: At very high concentrations, the compound or the vehicle (DMSO) may have cytotoxic effects that can interfere with the assay readout. | 1. Review the literature for any known off-target effects of this compound at the concentrations you are using. 2. If your cell line is known to express receptors that can form heteromers with A2AR, consider this possibility when interpreting your data. You may need to use a different cell line to confirm your results. 3. Perform a cell viability assay in parallel with your dose-response experiment to rule out cytotoxicity. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). |
| High variability in IC50 values between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or growth media can affect receptor expression and signaling. 2. Inconsistent agonist concentration: Small variations in the agonist concentration can lead to significant shifts in the antagonist IC50 value. 3. Pipetting errors: Inaccurate pipetting can lead to errors in the final concentrations of the compounds and cells. | 1. Use cells within a defined passage number range and seed them at a consistent density. Standardize your cell culture workflow. 2. Prepare a large batch of the agonist stock solution and use it for all related experiments. 3. Use calibrated pipettes and ensure proper pipetting technique. Consider using automated liquid handlers for high-throughput experiments. |
Logical Flow for Troubleshooting Atypical Dose-Response Curves
Caption: A logical guide for troubleshooting unexpected dose-response curves.
Signaling Pathways
The activation of the adenosine A2A receptor by an agonist initiates a signaling cascade that leads to the production of cAMP. This compound, as an antagonist, blocks this pathway at the receptor level.
Adenosine A2A Receptor Signaling Pathway
Caption: The A2AR signaling pathway and the inhibitory action of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SCH 442416 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pharmacokinetics of SCH442416
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the adenosine (B11128) A₂A receptor antagonist, SCH442416. The information is presented in a question-and-answer format to directly address potential issues during in vivo experiments.
Disclaimer: Detailed quantitative pharmacokinetic (PK) data for this compound in preclinical species such as mice, rats, and monkeys is not extensively available in the public domain. The information provided herein is based on available scientific literature, primarily from studies using [¹¹C]this compound as a PET imaging agent, and general principles of preclinical pharmacokinetic testing.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolic stability of this compound across different species?
A1: Studies using radiolabeled [¹¹C]this compound have provided some insights into its metabolism:
-
Rats: The metabolic degradation of [¹¹C]this compound in rats is reported to be slow. Over 40% of the total plasma activity remains as the unmetabolized parent compound 60 minutes after injection[1].
-
Monkeys (Macaca nemestrina): PET studies in monkeys indicate that [¹¹C]this compound rapidly accumulates in the brain, with maximum uptake observed between 5 and 10 minutes post-injection. This suggests relatively rapid distribution to the target organ[1].
-
Humans: In contrast to rats, the metabolism of [¹¹C]this compound in humans is faster. The fraction of the unmetabolized parent tracer in plasma is approximately 41% at 15 minutes and decreases to 15% at 95 minutes post-injection.
Q2: How does this compound penetrate the blood-brain barrier (BBB)?
A2: While specific quantitative data on the brain-to-plasma ratio for non-radiolabeled this compound is limited, PET imaging studies have demonstrated its ability to cross the BBB and bind to its target, the adenosine A₂A receptor, in the brain of rats and monkeys[1]. The rapid uptake in the monkey brain further supports its capacity for CNS penetration[1].
Q3: What are the solubility characteristics of this compound and how can I prepare it for in vivo dosing?
A3: this compound is poorly soluble in aqueous solutions. For in vivo studies, it is typically formulated using a combination of solvents. A common vehicle used for intraperitoneal (i.p.) administration in rats is a suspension in a solution of 5% dimethyl sulfoxide (B87167) (DMSO), 5% Tween® 80, and 90% distilled water. It is crucial to ensure the compound is adequately suspended before each administration to ensure consistent dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | 1. Inconsistent formulation: The compound may not be uniformly suspended in the vehicle. 2. Dosing errors: Inaccurate volume administration or improper injection technique. 3. Physiological differences: Variations in animal age, weight, or health status. | 1. Ensure thorough mixing of the formulation before each dose. Prepare fresh formulations regularly. 2. Use calibrated equipment for dosing. Ensure proper training on the administration route (e.g., oral gavage, i.p. injection). 3. Use animals within a narrow age and weight range. Acclimatize animals to the experimental conditions. |
| Low or no detectable plasma concentrations after oral administration. | 1. Poor oral absorption: The compound may have low bioavailability due to poor solubility, first-pass metabolism, or efflux by transporters. 2. Degradation in the GI tract: The compound may be unstable in the acidic environment of the stomach. | 1. Consider using a different formulation to enhance solubility (e.g., micronization, lipid-based formulations). Co-administration with a P-glycoprotein inhibitor could be explored if efflux is suspected. 2. Evaluate the stability of the compound in simulated gastric and intestinal fluids. Enteric-coated formulations could be considered. |
| Precipitation of the compound during formulation or administration. | Low solubility in the chosen vehicle: The concentration of the compound may exceed its solubility limit in the vehicle. | 1. Try alternative vehicle compositions. Increase the percentage of co-solvents like DMSO or use other solubilizing agents. 2. Perform solubility testing with different vehicles before initiating in vivo studies. 3. Consider reducing the dosing concentration if possible. |
Experimental Protocols
While a specific, validated protocol for a full pharmacokinetic study of this compound is not publicly available, the following provides a general methodology for conducting such a study in rodents, based on standard practices.
Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous (IV) and oral (PO) administration.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
LC-MS/MS system
Methodology:
-
Dose Formulation:
-
Prepare a 1 mg/mL solution of this compound in the IV vehicle.
-
Prepare a 2 mg/mL suspension of this compound in the PO vehicle.
-
-
Animal Dosing:
-
IV Group (n=3): Administer a single bolus dose of 1 mg/kg this compound via the jugular vein catheter.
-
PO Group (n=3): Administer a single dose of 10 mg/kg this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Immediately place blood samples in EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.
-
Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following PK parameters: Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: Simplified signaling pathway of the adenosine A₂A receptor.
References
Technical Support Center: In Vivo Metabolites of SCH442416
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the adenosine (B11128) A2A receptor antagonist, SCH442416. The following sections offer insights into its metabolic profile, relevant experimental procedures, and troubleshooting for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the in vivo metabolites of this compound?
A1: Publicly available studies on the specific chemical structures of this compound metabolites are limited. However, research indicates that the rate of metabolism is species-dependent. In rats and non-human primates, metabolism is relatively slow, whereas in humans, it is more rapid. The metabolites observed in human plasma are more polar than the parent compound, this compound, and are not lipophilic.
Q2: What are the expected metabolic pathways for a compound with the chemical structure of this compound?
A2: this compound belongs to the pyrazolopyrimidine class of compounds. Based on the metabolism of similar structures, the primary metabolic pathways are likely to involve Phase I and Phase II reactions. Phase I reactions may include N-dealkylation and oxidation (hydroxylation), primarily catalyzed by cytochrome P450 (CYP) enzymes, with the CYP3A family being commonly implicated for such scaffolds. Phase II reactions would likely involve the conjugation of the Phase I metabolites with polar molecules, such as glucuronic acid, to facilitate excretion.
Q3: Are there any known quantitative data on the metabolism of this compound in vivo?
A3: Yes, quantitative data on the rate of metabolism of the parent compound, [11C]this compound, in plasma have been reported. These data are summarized in the table below.
Data Presentation: In Vivo Metabolism of [11C]this compound
| Species | Time Point | Percentage of Unmetabolized [11C]this compound in Plasma | Citation |
| Rat | 60 minutes | > 40% | [1] |
| Human | 15 minutes | 41% | |
| Human | 95 minutes | 15% |
Note: In rats, at the time of maximum uptake in the brain, radioactive metabolites constituted only 6% of the total extractable activity in the cerebellum and less than 1% in the striatum[1]. In humans, no lipophilic radiolabeled metabolites were detected in plasma.
Experimental Protocols
Protocol: Identification and Quantification of this compound Metabolites in Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its potential metabolites. Optimization will be required based on the specific instrumentation and experimental conditions.
1. Sample Preparation:
-
Plasma Collection: Collect blood samples from subjects at various time points post-administration of this compound into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating this compound and its more polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to ensure separation of the parent compound and its potential metabolites (e.g., start with a low percentage of B, ramp up to a high percentage to elute metabolites, and then return to initial conditions for column re-equilibration).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
Scan Mode:
-
Full Scan (MS1): Acquire full scan data to detect all potential metabolite ions.
-
Product Ion Scan (MS2): Perform tandem MS (MS/MS) on the parent drug's m/z and any suspected metabolite m/z values to obtain fragmentation patterns for structural elucidation.
-
-
Collision Energy: Optimize collision energy for fragmentation of this compound to identify characteristic product ions.
-
3. Data Analysis:
-
Metabolite Identification: Compare the retention times and fragmentation patterns of potential metabolites with the parent compound. Common metabolic transformations to look for include mass shifts corresponding to hydroxylation (+16 Da) and N-dealkylation.
-
Quantification: For quantitative analysis, use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Develop specific MRM transitions for this compound and its identified metabolites.
Mandatory Visualization
Diagram: Putative Metabolic Pathway of this compound
The following diagram illustrates a hypothetical metabolic pathway for this compound based on the known metabolism of similar pyrazolopyrimidine compounds. Note: These specific metabolites have not been definitively identified for this compound and this pathway is predictive.
Caption: A potential biotransformation pathway for this compound.
Diagram: Experimental Workflow for Metabolite Identification
The diagram below outlines the general workflow for identifying unknown metabolites of a drug candidate like this compound from in vivo samples.
Caption: A general workflow for metabolite identification.
Troubleshooting Guides
Issue: Low or No Detection of Metabolites
| Possible Cause | Troubleshooting Step |
| Metabolism is very low or slow. | Increase the dose of this compound administered (if ethically and experimentally permissible). Collect samples at later time points. |
| Metabolites are too polar and not retained on the reversed-phase column. | Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Adjust the initial mobile phase to be higher in organic content. |
| Poor extraction recovery of metabolites. | Test different extraction solvents or methods (e.g., solid-phase extraction). |
| Ionization suppression in the mass spectrometer. | Dilute the sample. Improve chromatographic separation to reduce co-eluting matrix components. |
Issue: Difficulty in Structural Elucidation of Putative Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient fragmentation in MS/MS. | Optimize collision energy. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for more accurate mass measurements of fragment ions. |
| Ambiguous site of modification (e.g., hydroxylation). | If available, use nuclear magnetic resonance (NMR) spectroscopy for definitive structural confirmation of isolated metabolites. Compare fragmentation patterns with synthesized reference standards of potential metabolites. |
| Interference from background ions. | Analyze blank matrix samples to identify and subtract background ions. |
References
Technical Support Center: Ensuring Specificity in SCH442416 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure specificity in SCH442416 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] It binds with high affinity to human and rat A2A receptors.[1][2]
Q2: How selective is this compound for the A2A receptor over other adenosine receptor subtypes?
This compound displays a high degree of selectivity for the A2A receptor. It has been reported to have over 23,000-fold selectivity for the human A2A receptor over the A1 receptor and minimal affinity for A2B and A3 receptors.[1]
Q3: Can the binding affinity of this compound be affected by other receptors?
Yes, the binding affinity of this compound can be influenced by the formation of receptor heteromers. For instance, its affinity for the A2A receptor is significantly lower when the A2A receptor forms a heteromer with the dopamine (B1211576) D2 receptor.[3] This is a critical consideration for assays in tissues or cell lines where both receptors are co-expressed.[3]
Q4: What are some common assay formats to measure this compound binding?
Commonly used assay formats include radioligand binding assays, fluorescence polarization (FP) assays, and surface plasmon resonance (SPR).[4][5][6]
Q5: Are there potential off-target effects of this compound that I should be aware of?
While highly selective for the A2A receptor, some studies have explored potential interactions with other molecules, such as G-quadruplex DNA, although the primary and high-affinity target remains the A2A receptor.[7][8] It is always good practice to include appropriate controls to assess off-target binding in your specific experimental system.
Troubleshooting Guides
High Non-Specific Binding in Radioligand Assays
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below the Kd value.[9]- Verify the purity of the radioligand, as impurities can contribute to non-specific binding.[9]- Consider the hydrophobicity of the radioligand; more hydrophobic ligands may exhibit higher non-specific binding.[9] |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg per well, but this may need optimization.[9]- Ensure thorough homogenization and washing of membranes to remove any endogenous adenosine or other interfering substances.[9] |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation times might reduce non-specific binding, but ensure the reaction reaches equilibrium.[9]- Modify the assay buffer by adding agents like bovine serum albumin (BSA) to block non-specific sites.[9]- Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand.[9] |
| Filter and Apparatus | - Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[9]- Test different types of filter materials to find one with the lowest non-specific binding for your assay.[9] |
Inconsistent Results in Fluorescence Polarization (FP) Assays
| Potential Cause | Troubleshooting Steps |
| Low Assay Window (mP shift) | - Ensure the concentration of the fluorescently labeled this compound analog is optimal. A good starting point is a concentration around its Kd value for the receptor.- Increase the concentration of the receptor. The large size of GPCRs, often prepared in lipoparticles, is advantageous for achieving a significant polarization shift.[4] |
| High Variability Between Wells | - Ensure proper mixing of all reagents in the assay plate.- Check for and eliminate air bubbles in the wells, as they can interfere with light polarization.- Confirm the stability of the fluorescent probe and receptor preparation under the assay conditions. |
| Compound Interference | - Test for autofluorescence of the unlabeled competitor compounds at the excitation and emission wavelengths used in the assay.- Screen for compounds that may quench the fluorescence of the tracer. |
Challenges in Surface Plasmon Resonance (SPR) Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Activity | - Ensure the GPCR (A2AR) is properly folded and active after immobilization on the sensor chip. This can be challenging for membrane proteins.- Use of thermostabilized receptors or capturing native-tagged receptors directly from cell pellets can improve activity.[5] |
| Non-Specific Binding to the Sensor Surface | - Use a reference flow cell to subtract non-specific binding.[5]- Include a negative control compound that is not expected to bind to the receptor to assess non-specific interactions.[5] |
| Mass Transport Limitation | - This can occur if the rate of ligand binding to the immobilized receptor is faster than the rate of diffusion from the bulk solution to the sensor surface.- Varying the flow rate of the analyte can help identify and mitigate mass transport effects. |
Experimental Protocols
Radioligand Binding Assay Protocol for this compound
This protocol is a general guideline and may require optimization for specific cell types or tissues.
1. Membrane Preparation:
-
Culture cells expressing the human adenosine A2A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
25 µL of radioligand (e.g., [3H]ZM241385, a commonly used A2AR antagonist radioligand) at a final concentration around its Kd.
-
25 µL of competing ligand (this compound) at various concentrations for competition assays, or buffer for total binding.
-
For non-specific binding, add a high concentration of an unlabeled A2AR antagonist (e.g., 10 µM ZM241385).
-
100 µL of the membrane preparation (e.g., 20-50 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the Ki value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay Protocol for this compound
1. Reagent Preparation:
-
Prepare a fluorescently labeled this compound analog (e.g., labeled with Alexa Fluor 488).[4]
-
Prepare purified A2A receptors, potentially in lipoparticles to enhance the assay window.[4]
-
Prepare a series of dilutions of unlabeled this compound for competition experiments.
2. Assay Procedure:
-
In a low-volume, black, 384-well plate, add:
-
Assay buffer.
-
Fluorescently labeled this compound analog at a fixed concentration (typically around its Kd).
-
Unlabeled this compound at varying concentrations.
-
A2A receptor preparation.
-
-
Incubate the plate for a predetermined time to allow the binding to reach equilibrium.
3. Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
4. Data Analysis:
-
Plot the change in millipolarization (mP) units against the log concentration of unlabeled this compound to generate a competition curve and calculate the IC50, which can then be converted to a Ki value.
Quantitative Data Summary
| Ligand | Receptor | Assay Type | Affinity (Ki) | Reference |
| This compound | Human A2A | Radioligand Binding | 0.048 nM | [1][2] |
| This compound | Rat A2A | Radioligand Binding | 0.5 nM | [1][2] |
| This compound | Human A1 | Radioligand Binding | 1111 nM | [1] |
| This compound | Human A2B | Radioligand Binding | >10,000 nM | [1] |
| This compound | Human A3 | Radioligand Binding | >10,000 nM | [1] |
Visualizations
Caption: General workflow for this compound binding assays.
Caption: Simplified A2A receptor signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological evidence for different populations of postsynaptic adenosine A2A receptors in the rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of binding kinetics of A2AR to Gαs protein by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SCH442416 and Istradefylline (KW-6002) in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent adenosine (B11128) A2A receptor antagonists, SCH442416 and istradefylline (B1672650) (KW-6002), based on their performance in various preclinical models of Parkinson's disease (PD). The information presented is collated from publicly available experimental data to assist researchers in understanding the nuances of these compounds.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Adenosine A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy. These antagonists modulate motor activity by blocking the inhibitory effects of adenosine on dopamine (B1211576) D2 receptor signaling in the striatum.[1][2] This guide focuses on two key investigational compounds: this compound and the clinically approved istradefylline (KW-6002).
Mechanism of Action: Targeting the Adenosine A2A Receptor
Both this compound and istradefylline are potent and selective antagonists of the adenosine A2A receptor.[1][2] In the basal ganglia, A2A receptors are highly expressed on the striatopallidal neurons of the indirect pathway. By blocking these receptors, these antagonists reduce the inhibitory output of the indirect pathway, thereby helping to restore the balance of motor control that is disrupted in Parkinson's disease.
Comparative Efficacy in Preclinical Models
The following tables summarize the available quantitative data for this compound and istradefylline across various preclinical models of Parkinson's disease. It is important to note that much of the data comes from separate studies, and direct head-to-head comparisons are limited. Therefore, caution should be exercised when interpreting these results.
In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Kᵢ (nM) | Selectivity (A₁ vs A₂A) | Reference |
| Istradefylline (KW-6002) | Adenosine A₂A | Rat | 2.2 | ~68-fold | [2] |
| Adenosine A₁ | Rat | 150 | [2] | ||
| This compound | Adenosine A₂A | - | Data not available in direct comparison | - |
Note: While both are known to be highly selective for the A2A receptor, a direct comparative Ki value table from a single study was not available in the reviewed literature.
Rodent Models of Parkinson's Disease
Haloperidol-Induced Catalepsy: This model assesses the ability of a compound to reverse the motor rigidity induced by the dopamine D2 receptor antagonist, haloperidol.
| Compound | Animal Model | Dosing (mg/kg, p.o.) | Effect | Reference |
| Istradefylline (KW-6002) | Mouse | 0.26 (ED₅₀) | Reversal of reserpine-induced catalepsy | |
| This compound | Rat | Data not available in direct comparison | - |
6-Hydroxydopamine (6-OHDA)-Induced Rotational Behavior: In this model, unilateral lesioning of the nigrostriatal pathway with 6-OHDA leads to rotational behavior when challenged with dopaminergic agents. A2A antagonists are evaluated for their ability to potentiate L-DOPA-induced rotations or to induce contralateral rotations.
| Compound | Animal Model | Dosing | Effect on Rotational Behavior | Reference |
| Istradefylline (KW-6002) | Rat (intrapallidal microinjection) | 1 µM | Induced contralateral biased swings | [3] |
| This compound | Rat (intrapallidal microinjection) | 1 µM | Induced contralateral biased swings | [3] |
Note: One study directly compared the effects of intrapallidal microinjections of both compounds, showing they both induce contralateral swings, suggesting a similar effect on the basal ganglia circuitry in this paradigm.[3]
Primate Models of Parkinson's Disease
MPTP-Treated Primates: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in non-human primates closely mimics the motor symptoms of human Parkinson's disease.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Istradefylline (KW-6002) | MPTP-treated marmosets | 10 mg/kg, p.o. (with sub-optimal L-DOPA) | Enhanced and prolonged anti-parkinsonian effects of L-DOPA without worsening dyskinesia. | [4] |
| MPTP-treated cynomolgus monkeys | 60-180 mg/kg, p.o. | Dose-dependent antiparkinsonian effects equipotent to L-DOPA/benserazide without inducing dyskinesia. | [2] | |
| This compound | MPTP-treated primates | Data not available in direct comparison | - |
L-DOPA-Induced Dyskinesia (LID)
A critical aspect of novel anti-Parkinsonian drugs is their potential to either mitigate or not exacerbate L-DOPA-induced dyskinesia.
| Compound | Animal Model | Dosing | Effect on Dyskinesia | Reference |
| Istradefylline (KW-6002) | MPTP-treated marmosets (L-DOPA primed) | 10 mg/kg, p.o. (with sub-optimal L-DOPA) | Did not worsen the severity of existing dyskinesia; a trend towards reduction was observed over 21 days. | [4][5] |
| This compound | - | Data not available in direct comparison | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of A2A antagonists.
Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose that induces a robust cataleptic state (e.g., 0.5-1 mg/kg).
-
Drug Administration: Test compounds (this compound or istradefylline) or vehicle are administered orally (p.o.) or i.p. at various doses, typically 30-60 minutes before the catalepsy test.
-
Catalepsy Assessment: The "bar test" is frequently used. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove both paws from the bar (descent latency) is measured. A cut-off time (e.g., 180 seconds) is usually set.
-
Data Analysis: The mean descent latency is calculated for each treatment group and compared to the vehicle-treated group.
6-Hydroxydopamine (6-OHDA) Model in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure: A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.
-
Post-Operative Recovery: Animals are allowed to recover for 2-3 weeks.
-
Lesion Confirmation: The extent of the dopamine lesion is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
Drug Testing: Animals are administered the test compounds (this compound or istradefylline) with or without L-DOPA.
-
Behavioral Assessment: The number of full contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 60-90 minutes).
-
Data Analysis: The total number of rotations is compared between different treatment groups.
MPTP Primate Model
-
Animals: Non-human primates, such as common marmosets or cynomolgus monkeys, are used.
-
Induction of Parkinsonism: A stable parkinsonian state is induced by systemic administration of MPTP.
-
Behavioral Assessment: Motor disability is assessed using a validated rating scale, often adapted from the Unified Parkinson's Disease Rating Scale (UPDRS), which scores various aspects of motor function, including tremor, bradykinesia, and posture.
-
Drug Administration: Test compounds are administered, often in combination with L-DOPA, to evaluate their anti-parkinsonian effects and their impact on L-DOPA-induced dyskinesia.
-
Dyskinesia Scoring: The severity of dyskinesia is rated using a specific scale that quantifies abnormal involuntary movements.
-
Data Analysis: Changes in motor disability scores and dyskinesia scores are analyzed to determine the efficacy and side-effect profile of the test compounds.
Logical Relationships and Therapeutic Rationale
The therapeutic rationale for using A2A antagonists in Parkinson's disease is based on their ability to modulate the dysfunctional basal ganglia circuitry.
Conclusion
Both this compound and istradefylline (KW-6002) have demonstrated efficacy as adenosine A2A receptor antagonists in various preclinical models of Parkinson's disease. They show promise in improving motor deficits and, importantly, do not appear to exacerbate L-DOPA-induced dyskinesia in animal models.[4] While istradefylline has progressed to clinical approval, providing a wealth of clinical data, preclinical studies on this compound also indicate its potential as a therapeutic agent. The available data suggests that both compounds act through a similar mechanism, though subtle differences in their pharmacological profiles may exist. Further head-to-head comparative studies would be invaluable for a more definitive differentiation of their preclinical efficacy and safety profiles. This guide serves as a summary of the current landscape to inform ongoing research and development in the pursuit of novel treatments for Parkinson's disease.
References
- 1. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Frontiers | Adenosine A2A Receptor Modulates the Activity of Globus Pallidus Neurons in Rats [frontiersin.org]
- 4. Combined use of the adenosine A(2A) antagonist KW-6002 with L-DOPA or with selective D1 or D2 dopamine agonists increases antiparkinsonian activity but not dyskinesia in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translating A2A antagonist KW6002 from animal models to parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SCH442416 and Preladenant for A2A Receptor Binding
For researchers and professionals in drug development, the selection of appropriate antagonist compounds for receptor studies is a critical decision. This guide provides a detailed comparison of two well-characterized antagonists of the Adenosine (B11128) A2A receptor (A2AR), SCH442416 and preladenant (B1679076). The following sections present a quantitative comparison of their binding affinities, a detailed experimental protocol for a typical binding assay, and visualizations of the A2AR signaling pathway and experimental workflow.
Data Presentation: Quantitative Comparison of Binding Affinity
The binding affinities of this compound and preladenant for the A2A receptor, as well as their selectivity over other adenosine receptor subtypes, have been determined through radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Species | Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2B | Selectivity vs. A3 |
| This compound | A2A | Human | 0.048[1][2][3][4][5] | >23,000-fold[1][2][3] | >208,000-fold | >208,000-fold |
| A2A | Rat | 0.5[1][2][3][4][5] | >3,600-fold | - | >20,000-fold | |
| A1 | Human | 1111[2][4] | - | - | - | |
| A2B | Human | >10,000[2][4] | - | - | - | |
| A3 | Human | >10,000[2][4] | - | - | - | |
| Preladenant | A2A | Human | 1.1[6] | >900-fold | >1500-fold | >900-fold |
| A2A | Rat | 2.5[6] | - | - | - | |
| A1 | Human | >1000[6] | - | - | - | |
| A2B | Human | >1700[7] | - | - | - | |
| A3 | Human | >1000[6] | - | - | - |
Key Observations:
-
Potency: this compound demonstrates exceptionally high affinity for the human A2A receptor with a sub-nanomolar Ki value of 0.048 nM, making it one of the most potent A2AR antagonists reported.[1][2][3][4][5] Preladenant also exhibits high affinity with a Ki of 1.1 nM for the human A2A receptor.[6]
-
Selectivity: Both compounds are highly selective for the A2A receptor. This compound displays a remarkable selectivity of over 23,000-fold for the human A2A receptor compared to the A1 receptor.[1][2][3] Preladenant also shows high selectivity, with over 1000-fold greater affinity for the A2A receptor than for other adenosine receptor subtypes.[6]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity (Ki) of this compound and preladenant for the A2A receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on methodologies reported in the literature.
Objective: To determine the inhibition constant (Ki) of a test compound (this compound or preladenant) for the A2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human or rat A2A receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A tritiated A2A receptor antagonist with high affinity, such as [3H]ZM241385 or [3H]CGS 21680.
-
Test Compounds: this compound and preladenant of known concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the A2A receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg).
-
50 µL of the test compound at various concentrations (to generate a competition curve). For determining non-specific binding, a high concentration of a known A2A antagonist is used. For total binding, buffer is added instead of a competing compound.
-
50 µL of the radioligand at a concentration near its Kd value.
-
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
The following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: A2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.plos.org [journals.plos.org]
A Comparative Guide to the Efficacy of SCH442416 and Other Adenosine A₂A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine (B11128) A₂A receptor antagonist SCH442416 with other notable antagonists, including istradefylline (B1672650) (KW-6002), preladenant (B1679076) (SCH-420814), and SYN115. The information is curated from preclinical and clinical research to assist in evaluating their potential therapeutic applications.
Executive Summary
Adenosine A₂A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease. These compounds modulate neuronal activity in the basal ganglia, offering a novel mechanism to improve motor function. This compound is a potent and highly selective A₂A antagonist that has been extensively studied. This guide presents a comparative analysis of its efficacy against other key A₂A antagonists, supported by experimental data on binding affinity, selectivity, and in vivo functional outcomes.
Data Presentation: Quantitative Comparison of A₂A Antagonists
The following tables summarize the binding affinities and in vivo efficacy of this compound and other selected A₂A antagonists. Data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Comparative Binding Affinity of A₂A Receptor Antagonists
| Compound | Target | Species | Kᵢ (nM) | Selectivity vs. A₁ Receptor | Citation |
| This compound | Adenosine A₂A | Human | 0.048 | >23,000-fold | [1] |
| Rat | 0.5 | >3,600-fold | [1] | ||
| Istradefylline (KW-6002) | Adenosine A₂A | Human | 2.2 | ~60-fold | [2] |
| Marmoset | 1.3 | - | [3] | ||
| Rat | 2.9 | - | [3] | ||
| Mouse | 2.4 | - | [3] | ||
| Preladenant (SCH-420814) | Adenosine A₂A | Human | 1.1 | >1000-fold | [2] |
| SYN115 | Adenosine A₂A | - | - | - | - |
Table 2: Comparative In Vivo Efficacy in Haloperidol-Induced Catalepsy Model
| Compound | Animal Model | Administration Route | Effective Dose (ED₅₀) | Citation |
| This compound | Rat | p.o. | 0.5 mg/kg | [4] |
| Istradefylline (KW-6002) | Mouse | p.o. | >10 times less potent than this compound | [5] |
| Preladenant | Rat | p.o. | - | [6][7] |
| SYN115 | - | - | - | [8][9] |
Note: The haloperidol-induced catalepsy model is a common preclinical screen for antipsychotic-induced extrapyramidal side effects and potential anti-Parkinsonian activity. ED₅₀ represents the dose required to achieve 50% of the maximum effect. Direct comparative efficacy data for all compounds in the same study is limited.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these antagonists, the following diagrams illustrate the A₂A receptor signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Radioligand Binding Assay for A₂A Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of a compound for the A₂A receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human adenosine A₂A receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385 or [¹¹C]this compound) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., this compound, istradefylline).[10]
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[11]
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay for A₂A Receptor Antagonism
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A₂A receptor.[12]
1. Cell Culture and Plating:
-
Use a cell line stably expressing the human A₂A receptor (e.g., HEK-293 or CHO cells).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.[13]
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the A₂A antagonist (e.g., this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of an A₂A receptor agonist (e.g., CGS21680) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]
-
Incubate for a specific time to allow for cAMP accumulation.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[14]
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
In Vivo Haloperidol-Induced Catalepsy Model
This animal model is used to assess the potential of A₂A antagonists to alleviate motor deficits, which is relevant to Parkinson's disease.[15]
1. Animal Subjects:
-
Use male Wistar or Sprague-Dawley rats.
2. Induction of Catalepsy:
-
Administer the dopamine (B1211576) D₂ receptor antagonist haloperidol (B65202) (e.g., 0.5-1 mg/kg, intraperitoneally or subcutaneously) to induce a cataleptic state.[15][16]
3. Drug Administration:
-
Administer the test A₂A antagonist (e.g., this compound) orally or intraperitoneally at various doses, typically 30-60 minutes before the catalepsy test.[17]
4. Catalepsy Assessment:
-
At specific time points after haloperidol administration, assess the degree of catalepsy. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is measured.[18]
5. Data Analysis:
-
Compare the duration of catalepsy in the antagonist-treated groups to the vehicle-treated control group.
-
Determine the ED₅₀, the dose of the antagonist that reduces the cataleptic score by 50%.
Conclusion
This compound demonstrates exceptional potency and selectivity for the human adenosine A₂A receptor in vitro.[1] Preclinical in vivo studies suggest its efficacy in models relevant to Parkinson's disease. While direct comparative studies are limited, the available data indicates that this compound is a highly potent A₂A antagonist. Istradefylline and preladenant also show high affinity and have been advanced to clinical trials, with istradefylline receiving approval for the treatment of Parkinson's disease in some countries.[6][7][19] The choice of an A₂A antagonist for further development or research will depend on a comprehensive evaluation of its entire pharmacological profile, including pharmacokinetics, safety, and specific therapeutic application. The experimental protocols and pathway diagrams provided in this guide offer a framework for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of indirect pathway inhibition by the adenosine A2a antagonist SYN115 in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Indirect Pathway Inhibition by the Adenosine A2a Antagonist SYN115 in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. innoprot.com [innoprot.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Haloperidol-induced catalepsy is influenced by adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Adenosine antagonists reverse the cataleptic effects of haloperidol: implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adenosine A2 receptors modulate haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-administration of SCH442416 and L-DOPA in Parkinson's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term use of Levodopa (L-DOPA), the gold-standard treatment for Parkinson's disease, is often complicated by the development of debilitating motor fluctuations and involuntary movements known as L-DOPA-induced dyskinesia (LID). This has spurred research into adjunctive therapies that can mitigate these side effects while maintaining or enhancing the therapeutic efficacy of L-DOPA. One promising avenue of investigation involves the co-administration of antagonists targeting the adenosine (B11128) A2A receptor, such as SCH442416. This guide provides a comparative overview of preclinical studies investigating the co-administration of this compound and L-DOPA, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Efficacy in Animal Models: A Quantitative Comparison
Preclinical studies in rodent and primate models of Parkinson's disease have demonstrated the potential of adenosine A2A receptor antagonists to modulate the effects of L-DOPA. While specific data on this compound co-administered with L-DOPA is emerging, studies on similar A2A antagonists like KW-6002 provide a valuable comparative framework.
| Treatment Group | Animal Model | Key Outcome Measures | Results |
| L-DOPA alone | 6-OHDA-lesioned rats | Abnormal Involuntary Movements (AIMs) Score | Significant increase in AIMs over the treatment period.[1][2] |
| Rotational Behavior | Dose-dependent increase in contralateral rotations.[1][3][4] | ||
| A2A Antagonist (KW-6002) alone | 6-OHDA-lesioned rats | AIMs Score | Did not induce significant dyskinesia. |
| Rotational Behavior | Induced modest contralateral rotational responses. | ||
| L-DOPA + A2A Antagonist (KW-6002) | 6-OHDA-lesioned rats | AIMs Score | Did not significantly reduce the severity of established L-DOPA-induced dyskinesia. |
| Rotational Behavior | Potentiated the therapeutic effect of L-DOPA on motor disability. | ||
| L-DOPA alone | MPTP-treated primates | Dyskinesia Score | Dose-dependent increase in the duration and severity of dyskinesia.[5] |
| Locomotor Activity | Dose-dependent increase in locomotor activity.[5] |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpretation and replication. Below are detailed protocols for key experiments.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used model to mimic the dopamine (B1211576) depletion seen in Parkinson's disease.
Workflow for 6-OHDA Lesioning and Behavioral Testing:
Detailed Steps:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Stereotaxic Surgery: Rats are anesthetized, and a burr hole is drilled in the skull. A solution of 6-hydroxydopamine (6-OHDA) is injected unilaterally into the medial forebrain bundle. This toxin selectively destroys dopaminergic neurons.
-
Post-operative Care and Lesion Confirmation: Following a recovery period of 2-3 weeks, the extent of the dopaminergic lesion is confirmed by assessing the rotational response to a dopamine agonist like apomorphine. A significant number of contralateral rotations (away from the lesioned side) indicates a successful lesion.
-
Induction of L-DOPA-Induced Dyskinesia (LID): Animals with successful lesions are treated daily with L-DOPA (typically 6-12 mg/kg, i.p.) for several weeks to induce abnormal involuntary movements (AIMs).[6][7]
-
Behavioral Scoring:
-
Abnormal Involuntary Movements (AIMs): The severity of dyskinesia is rated by observing the animals for axial, limb, and orolingual AIMs. Each category is scored on a scale based on the duration and amplitude of the movements.[8]
-
Rotational Behavior: The number of full 360-degree contralateral rotations is counted over a specific period after drug administration as a measure of motor response.
-
MPTP Primate Model of Parkinson's Disease
This model, typically using macaques or marmosets, more closely recapitulates the motor symptoms and pathology of human Parkinson's disease.
Workflow for MPTP Model and Treatment Evaluation:
Detailed Steps:
-
Animal Selection and Baseline Assessment: Non-human primates are trained for behavioral tasks and their baseline motor function is assessed using a standardized parkinsonian rating scale.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (intravenously or intramuscularly) to induce the selective degeneration of dopaminergic neurons.
-
Induction of Dyskinesia: Once stable parkinsonian symptoms are established, primates are treated chronically with L-DOPA to induce dyskinesia.
-
Behavioral Evaluation: Dyskinesia is scored based on its severity and duration, affecting different body parts. Parkinsonian disability is also assessed to evaluate the therapeutic effect of the treatments.[5]
Signaling Pathways and Mechanism of Action
The therapeutic rationale for using adenosine A2A receptor antagonists in conjunction with L-DOPA is rooted in the intricate signaling pathways within the basal ganglia, particularly in the striatum.
Simplified Signaling Cascade in L-DOPA-Induced Dyskinesia and the Role of A2A Antagonism:
In the parkinsonian state, the loss of dopamine leads to a disinhibition of the indirect pathway medium spiny neurons in the striatum. Chronic, pulsatile L-DOPA treatment is thought to lead to sensitization of dopamine D1 receptors and alterations in downstream signaling cascades, including the cAMP/PKA/DARPP-32 and ERK pathways, contributing to the development of dyskinesia.[9]
Adenosine A2A receptors are highly expressed on these same indirect pathway neurons and have an opposing effect to dopamine D2 receptors. Activation of A2A receptors stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of PKA. This cascade can potentiate the signaling abnormalities associated with LID.
By blocking the A2A receptor, this compound is hypothesized to:
-
Reduce the overactivity of the indirect pathway: This can help to restore the balance between the direct and indirect pathways in the basal ganglia, which is disrupted in Parkinson's disease.
-
Modulate the downstream signaling cascades: By inhibiting the A2A receptor-mediated increase in cAMP, this compound may dampen the aberrant signaling that contributes to the development and expression of dyskinesia.
Conclusion and Future Directions
The co-administration of adenosine A2A receptor antagonists like this compound with L-DOPA represents a promising therapeutic strategy for managing Parkinson's disease. Preclinical evidence, primarily from studies on analogous compounds, suggests that this approach can enhance the anti-parkinsonian effects of L-DOPA without exacerbating, and potentially even reducing, L-DOPA-induced dyskinesia.
Further research is needed to fully elucidate the specific effects of this compound when co-administered with L-DOPA. Future studies should focus on:
-
Conducting direct comparative studies of this compound and L-DOPA co-administration in both rodent and primate models.
-
Elucidating the precise molecular mechanisms through which this compound modulates L-DOPA-induced signaling changes.
-
Investigating the long-term effects of this co-administration on both motor symptoms and the progression of neurodegeneration.
Such studies will be instrumental in translating the promising preclinical findings into effective clinical therapies for individuals with Parkinson's disease.
References
- 1. Frontiers | Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats [frontiersin.org]
- 2. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotations induced by L-dopa in parkinsonian rats are reduced by an ingestion of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced rotation intensity in unilateral dopamine-depleted rats is not correlated with end point or qualitative measures of forelimb or hindlimb motor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-dopa dose and the duration and severity of dyskinesia in primed MPTP-treated primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral impairments and serotonin reductions in rats after chronic L-dopa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic L-DOPA therapy alters central serotonergic function and L-DOPA-induced dopamine release in a region-dependent manner in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Interactions Between the Serotonergic and Other Neurotransmitter Systems in the Basal Ganglia: Role in Parkinson’s Disease and Adverse Effects of L-DOPA [frontiersin.org]
Validating SCH442416 Binding with Receptor Occupancy PET Scans: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SCH442416 with other alternatives for validating receptor binding through Positron Emission Tomography (PET) scans, supported by experimental data.
This compound is a potent and highly selective antagonist for the adenosine (B11128) A2A receptor (A2AR), making it a valuable tool in neuroscience research and drug development.[1][2] Its high affinity and significant selectivity for the A2AR over other adenosine receptor subtypes have led to its radiolabeling with Carbon-11 ([11C]this compound) for in vivo imaging using PET.[3][4] This allows for the non-invasive quantification and assessment of A2AR occupancy in the brain, a critical step in the development of new drugs targeting this receptor.[5][6]
Comparative Analysis of A2A Receptor PET Radiotracers
The selection of a suitable radiotracer is paramount for successful receptor occupancy studies. Besides [11C]this compound, several other radioligands have been developed to image the A2A receptor. The following table summarizes the key binding characteristics of this compound and its alternatives.
| Radiotracer | Target Receptor | Kᵢ (human A2AR) | Selectivity | Key Characteristics |
| [11C]this compound | Adenosine A2A | 0.048 nM[1][2] | >23,000-fold over A1, A2B, and A3 receptors[1][2] | High affinity and selectivity; non-xanthine structure.[3] |
| [11C]TMSX | Adenosine A2A | - | Moderate selectivity[7] | One of the earliest A2AR PET tracers; xanthine-based.[3][8] |
| [11C]Preladenant | Adenosine A2A | - | High selectivity[8] | A newer generation non-xanthine antagonist.[8] |
| [11C]KW-6002 | Adenosine A2A | - | Lower selectivity than this compound[3] | Xanthine derivative.[3] |
| [18F]MNI-444 | Adenosine A2A | - | High[8] | Fluorine-18 labeled, offering a longer half-life than Carbon-11.[8][9] |
| [18F]FESCH | Adenosine A2A | 12.4 nM[10] | High selectivity over A1 receptor[10] | Fluorine-18 labeled analog of this compound.[10] |
Experimental Protocols
In Vitro Binding Affinity Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human adenosine A2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A2A receptor.
-
Radioligand: A radiolabeled A2A receptor agonist or antagonist (e.g., [³H]CGS 21680) is used.
-
Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Receptor Occupancy PET Scan with [11C]this compound
Objective: To quantify the in vivo occupancy of adenosine A2A receptors by a test compound.
Methodology:
-
Subject Preparation: Healthy subjects or patients are recruited. A baseline PET scan is performed before administration of the test drug.[5]
-
Radiotracer Injection: A bolus injection of [11C]this compound (e.g., 364 MBq) is administered intravenously.[3]
-
PET Data Acquisition: Dynamic PET emission data are acquired for a period of 90 minutes.[3]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma, which serves as the input function for kinetic modeling.[3]
-
Drug Administration: The test compound is administered at a specific dose and time before the second PET scan.
-
Post-dose PET Scan: The PET scan is repeated after drug administration to measure the reduced binding of [11C]this compound to the A2A receptors.[5]
-
Image Analysis: Regions of interest (ROIs) are defined on co-registered MRI images for brain regions with high (e.g., putamen, caudate) and low (e.g., cerebellum) A2A receptor density.[3]
-
Kinetic Modeling: Time-activity curves for each ROI are generated. The binding potential (BP_ND), a measure of the density of available receptors, is calculated using kinetic models such as the simplified reference tissue model.[11]
-
Receptor Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in BP_ND after drug administration compared to the baseline scan: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100.[12]
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the A2A receptor signaling pathway and the workflow of a receptor occupancy PET scan.
Caption: Adenosine A2A Receptor Signaling Pathway
Caption: Receptor Occupancy PET Scan Workflow
Conclusion
This compound, particularly in its radiolabeled form [11C]this compound, stands out as a superior tool for in vivo quantification of adenosine A2A receptor occupancy due to its high affinity and selectivity.[3][4] While other tracers are available, the well-documented properties of this compound provide a robust foundation for its use in clinical and preclinical research. The provided experimental protocols and visualizations offer a framework for researchers to design and execute rigorous receptor occupancy studies, ultimately facilitating the development of novel therapeutics targeting the adenosine A2A receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCH-442416 (this compound) | A2AR antagonist | Probechem Biochemicals [probechem.com]
- 3. openmedscience.com [openmedscience.com]
- 4. In vivo imaging of adenosine A2A receptors in rat and primate brain using [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Portico [access.portico.org]
- 8. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TPC - Receptor occupancy [turkupetcentre.net]
Unveiling the Selectivity of SCH442416: A Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of SCH442416, a potent and selective adenosine (B11128) A2A receptor antagonist, with other receptors. Supported by available experimental data, this document serves as a critical resource for evaluating the compound's binding profile.
This compound is widely recognized for its high affinity and selectivity for the human adenosine A2A receptor. Cross-reactivity studies are crucial to confirm that a compound's biological activity is due to its interaction with the intended target and not with other receptors, which could lead to unforeseen side effects. While comprehensive proprietary safety pharmacology data from broad panel screens are not always publicly available, the existing literature provides significant insights into the selectivity of this compound, particularly within the adenosine receptor family.
Quantitative Analysis of Receptor Binding
The selectivity of this compound has been primarily characterized through radioligand binding assays, which quantify the affinity of the compound for various receptors. The data consistently demonstrates a high degree of selectivity for the A2A receptor over other adenosine receptor subtypes.
| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Selectivity vs. hA2A | Reference |
| Adenosine A2A | Human | 0.048 | - | [1][2] |
| Rat | 0.5 | - | [1][2] | |
| Adenosine A1 | Human | 1111 | >23,000-fold | [1][2] |
| Rat | 1815 | >3,600-fold | [1] | |
| Adenosine A2B | Human | >10,000 | >208,000-fold | [1][2] |
| Adenosine A3 | Human | >10,000 | >208,000-fold | [1][2] |
| Rat | >10,000 | >20,000-fold | [1] |
Note: A higher Ki value indicates lower binding affinity. The selectivity is calculated by dividing the Ki of the off-target receptor by the Ki of the target receptor (human A2A).
Beyond the adenosine receptor family, it is standard practice in drug development to assess the cross-reactivity of a compound against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes to identify potential off-target interactions. Commercial services like the Eurofins SafetyScreen44 panel are often employed for this purpose.[3][4][5][6][7] Such panels typically include targets known to be associated with adverse drug reactions. While the specific results for this compound on such a comprehensive panel are not publicly documented, its well-established use as a selective A2A antagonist in numerous preclinical studies suggests a favorable off-target profile.
One study has also investigated the interaction of this compound with non-receptor targets and found that it can bind to and stabilize human telomeric G-quadruplex DNA.
Experimental Methodologies
The determination of receptor binding affinity and functional activity is achieved through standardized in vitro assays. Below are detailed protocols representative of those used to characterize the cross-reactivity of compounds like this compound.
Radioligand Binding Assay for Adenosine Receptor Selectivity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
HEK293 cells transiently or stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellets are washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-ZM241385 for A2A, [3H]-DPCPX for A1).
-
A range of concentrations of the test compound (this compound) or a known displacing ligand for determining non-specific binding (e.g., a high concentration of unlabeled theophylline).
-
The prepared cell membranes.
-
-
The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for A2A Receptor Antagonism
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2A receptor signaling pathway.
1. Cell Culture and Plating:
-
Cells expressing the A2A receptor (e.g., CHO-K1 or HEK293) are cultured to an appropriate density.
-
Cells are harvested and seeded into a 384-well assay plate and incubated to allow for cell attachment.
2. Compound Treatment:
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control for a defined period (e.g., 15-30 minutes).
-
An A2A receptor agonist (e.g., CGS-21680) is then added at a concentration that elicits a submaximal response (e.g., EC80) and the plate is incubated for a further period (e.g., 30 minutes).
3. cAMP Detection:
-
The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme fragment complementation (EFC) assay.
-
Lysis buffer and detection reagents are added to the wells.
-
The plate is incubated to allow for the detection reaction to occur.
4. Data Acquisition and Analysis:
-
The signal (e.g., fluorescence ratio for HTRF) is read using a plate reader.
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in each well is determined from the standard curve.
-
The antagonist's potency (IC50) is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data strongly supports the classification of this compound as a highly selective adenosine A2A receptor antagonist. Its impressive selectivity against other adenosine receptor subtypes makes it a valuable tool for investigating the specific roles of the A2A receptor in various physiological and pathological processes. While comprehensive screening data against a wider range of off-target receptors is not publicly available, the extensive use of this compound in preclinical research with minimal reported off-target effects suggests a clean pharmacological profile. Researchers utilizing this compound should, however, remain mindful of its potential interaction with G-quadruplex DNA in specific experimental contexts. The provided experimental protocols offer a foundational framework for the in-house validation and further characterization of this compound and other novel receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of A2A Adenosine Receptor Antagonists: SCH442416 vs. ZM241385
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied A2A adenosine (B11128) receptor antagonists, SCH442416 and ZM241385. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their specific needs.
Biochemical Performance: A Head-to-Head Comparison
Both this compound and ZM241385 are potent and selective antagonists of the A2A adenosine receptor (A2AR), a G-protein coupled receptor implicated in various physiological processes and a promising target for therapeutic intervention in conditions like Parkinson's disease and cancer. While both compounds exhibit high affinity for the A2AR, they display distinct profiles in terms of binding affinity and selectivity across different species and adenosine receptor subtypes.
This compound is recognized for its exceptionally high affinity for the human A2A receptor, with reported Ki values in the sub-nanomolar range.[1][2][3][4][5] It demonstrates remarkable selectivity, showing over 23,000-fold greater affinity for the human A2A receptor compared to the A1 receptor.[1][2][3] Its affinity for A2B and A3 receptors is minimal, with IC50 values typically greater than 10 µM.[1][3][4]
ZM241385 is also a highly potent A2AR antagonist with Ki values reported in the low nanomolar to sub-nanomolar range for the human receptor.[6][7][8] Its selectivity profile indicates a high preference for the A2A receptor over other subtypes, though the reported fold-selectivity can vary between studies. For instance, some reports show a several hundred-fold selectivity over the A1 receptor.[9]
The following tables summarize the quantitative data on the binding affinities and selectivity of this compound and ZM241385.
Table 1: Comparative Binding Affinities (Ki in nM) of this compound and ZM241385 for Adenosine Receptors
| Compound | Human A2A | Rat A2A | Human A1 | Human A2B | Human A3 |
| This compound | 0.048[1][2] | 0.5[1][2] | 1111[2] | >10000[2] | >10000[2] |
| ZM241385 | 0.8 - 1.4[7][9] | 0.35[10] | 255[6] | 50[6] | >10000[6] |
Table 2: Selectivity Profile of this compound and ZM241385
| Compound | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |
| This compound | >23000-fold[1][2] | >208000-fold | >208000-fold |
| ZM241385 | ~318-fold[9] | ~62-fold[9] | >12500-fold |
In Vivo Performance
A direct head-to-head comparative study of the in vivo efficacy of this compound and ZM241385 in animal models of Parkinson's disease was not prominently found in the surveyed literature. However, a study comparing their neuroprotective effects in a model of cerebral ischemia found ZM241385 to be more effective than this compound.[11] Both compounds have been individually shown to be effective in various preclinical models. For instance, ZM241385 has demonstrated efficacy in a rat model of Parkinson's disease by improving motor function.[12] this compound has been characterized in vivo for its brain penetration and suitability as a PET ligand for imaging A2A receptors.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used to characterize A2A receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and ZM241385 for the A2A adenosine receptor.
Materials:
-
Cell membranes expressing the human A2A adenosine receptor (e.g., from HEK-293 or CHO cells).
-
Radioligand: [3H]SCH58261 or another suitable A2A receptor antagonist radioligand.
-
Test compounds: this compound and ZM241385.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled A2A antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay assesses the functional activity of a compound by measuring its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is stimulated by the activation of Gs-coupled receptors like the A2A receptor.
Objective: To determine the potency (IC50) of this compound and ZM241385 in antagonizing A2A receptor-mediated cAMP production.
Materials:
-
Cells expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
Test compounds: this compound and ZM241385.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compounds at various concentrations for a specified time.
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist in the presence of a PDE inhibitor.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP response against the concentration of the antagonist.
-
Determine the IC50 value from the dose-response curve using non-linear regression.
Visualizing Key Concepts
To further aid in the understanding of the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for A2AR Antagonist Evaluation.
Caption: Logical Flow for Comparative Analysis.
References
- 1. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SE [thermofisher.com]
- 3. conductscience.com [conductscience.com]
- 4. Haloperidol-induced catalepsy is influenced by adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2 receptors modulate haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 12. Frontiers | Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism [frontiersin.org]
- 13. Adenosine A2A Receptor Blockade Prevents Rotenone-Induced Motor Impairment in a Rat Model of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Neuroprotection: A Comparative Analysis of SCH442416 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) A2A receptor antagonist, SCH442416, has demonstrated significant promise as a neuroprotective agent in various preclinical models of neurodegenerative diseases and ischemic insults. Its mechanism of action, primarily centered on mitigating excitotoxicity and neuroinflammation, makes it a prime candidate for combination therapies aimed at synergistically enhancing neuroprotection. This guide provides a comparative analysis of the potential synergistic effects of this compound with other neuroprotective agents, supported by available experimental data and detailed methodologies.
Synergism with Adenosine A1 Receptor Agonists: A Promising Strategy
A key therapeutic strategy involves the concurrent blockade of adenosine A2A receptors and activation of adenosine A1 receptors. While A2A receptor activation is generally considered to be neurodegenerative, A1 receptor activation is known to be neuroprotective, primarily by inhibiting the release of excitatory neurotransmitters like glutamate (B1630785).[1][2] This opposing yet complementary action forms a strong rationale for their combined use.
A recent study investigated the synergistic neuroprotective effects of the adenosine A2A receptor antagonist SCH58261, a close structural and functional analog of this compound, and the adenosine A1 receptor agonist N6-cyclopentyladenosine (CPA) in a lipopolysaccharide (LPS)-induced rat model of Alzheimer's disease. The findings demonstrated that the combination therapy was more effective than either agent alone in improving memory and modulating key neuropathological markers.[3]
Quantitative Data Summary
The following table summarizes the key findings from the study by Hosseini et al. (2024), showcasing the superior efficacy of the combined treatment of an A2A antagonist and an A1 agonist.
| Treatment Group | Step-through Latency (s) in Passive Avoidance Test (mean ± SEM) | Percentage of Spontaneous Alternation in Y-Maze (mean ± SEM) | Brain TNF-α Level (pg/mg protein) (mean ± SEM) | Brain IL-10 Level (pg/mg protein) (mean ± SEM) | Brain PSD-95 Level (relative to control) (mean ± SEM) |
| Saline | 145.3 ± 5.2 | 78.5 ± 2.1 | 15.2 ± 1.3 | 45.8 ± 2.7 | 1.00 ± 0.05 |
| LPS | 42.1 ± 3.8 | 45.3 ± 2.5 | 48.6 ± 3.1 | 22.4 ± 1.9 | 0.48 ± 0.04 |
| LPS + SCH58261 | 78.4 ± 4.5 | 60.1 ± 2.8 | 32.7 ± 2.5 | 33.1 ± 2.2 | 0.69 ± 0.05 |
| LPS + CPA | 72.9 ± 4.1 | 58.7 ± 2.6 | 35.1 ± 2.8 | 31.5 ± 2.1 | 0.65 ± 0.04 |
| LPS + SCH58261 + CPA | 115.6 ± 6.3 | 72.4 ± 3.1 | 21.3 ± 1.9 | 41.2 ± 2.5 | 0.88 ± 0.06* |
*p < 0.05 compared to LPS + SCH58261 and LPS + CPA groups, indicating a significant synergistic effect.
Experimental Protocol: Co-administration of A2A Antagonist and A1 Agonist
Animal Model: Male Wistar rats were used. Neuroinflammation and memory impairment were induced by a single intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 3 mg/kg.
Drug Administration:
-
SCH58261 (A2A antagonist): 40 µg was administered via intraventricular injection daily for ten days.
-
CPA (A1 agonist): 700 µg was administered via intraventricular injection daily for ten days.
-
Combination Group: Received both SCH58261 and CPA at the same doses and schedule.
Behavioral Testing:
-
Passive Avoidance Test: To assess long-term, fear-motivated memory. The step-through latency to enter a dark compartment where an electric shock was previously delivered was measured.
-
Y-Maze Test: To evaluate spatial working memory. The percentage of spontaneous alternations (entering all three arms of the maze consecutively) was calculated.
Biochemical Analysis:
-
ELISA: Brain tissue levels of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10 were quantified.
-
Western Blot: The expression level of the postsynaptic density protein-95 (PSD-95), a marker of synaptic integrity, was measured in brain homogenates.
Putative Signaling Pathways of Synergistic Neuroprotection
The synergistic effect of combining an A2A receptor antagonist like this compound with an A1 receptor agonist is likely mediated through the convergence of their respective signaling pathways, primarily impacting glutamate neurotransmission and neuroinflammation.
Experimental Workflow for Investigating Synergistic Neuroprotection
Caption: A generalized workflow for preclinical studies evaluating the synergistic neuroprotective effects of combination therapies.
Convergent Signaling Pathways of A2A Antagonists and A1 Agonists
Caption: Proposed convergent signaling pathways for the synergistic neuroprotection by an A2A antagonist and an A1 agonist.
Conclusion and Future Directions
The available evidence strongly suggests that combining the adenosine A2A receptor antagonist this compound, or its close analogs, with an adenosine A1 receptor agonist represents a highly promising strategy for achieving synergistic neuroprotection. This combination effectively targets both neuroinflammatory and excitotoxic pathways, leading to improved neuronal survival and function.
Future research should focus on:
-
Directly testing the synergistic effects of this compound with A1 agonists in various models of neurodegeneration.
-
Elucidating the precise molecular mechanisms of synergy through detailed signaling pathway analysis.
-
Optimizing dosing and administration regimens for the combination therapy to maximize efficacy and minimize potential side effects.
Such studies will be crucial for translating this promising therapeutic strategy from the laboratory to clinical applications for the treatment of a range of devastating neurological disorders.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. [Neuroprotective mechanisms of adenosine action on CNS neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of simultaneous application of adenosine A1 receptor agonist and A2A receptor antagonist on memory, inflammatory factors, and PSD-95 in lipopolysaccharide-induced memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SCH442416: A Comparative Analysis Against Gold-Standard Adenosine A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine (B11128) A2A receptor (A2AR) antagonist SCH442416 against established gold-standard antagonists: Istradefylline (KW-6002), Preladenant (SCH 420814), and ZM241385. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the most appropriate antagonist for their experimental needs.
Executive Summary
This compound is a highly potent and selective antagonist of the human adenosine A2A receptor.[1] This guide presents a head-to-head comparison of its performance characteristics against Istradefylline, a clinically approved therapeutic for Parkinson's Disease; Preladenant, a compound that has undergone extensive clinical trials; and ZM241385, a widely used pharmacological tool in A2AR research. The comparative data encompasses binding affinities, functional antagonism, and selectivity profiles, providing a comprehensive overview to inform research and development decisions.
Data Presentation: Quantitative Comparison of A2A Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/Kb) of this compound and the gold-standard antagonists for the adenosine A2A receptor, as well as their selectivity against other adenosine receptor subtypes.
Table 1: Adenosine A2A Receptor Binding Affinity and Functional Potency
| Compound | Human A2A Ki (nM) | Rat A2A Ki (nM) | Human A2A Functional Antagonism (IC50/Kb in nM) |
| This compound | 0.048 [1] | 0.5 [1] | - |
| Istradefylline (KW-6002) | 2.2 | - | - |
| Preladenant (SCH 420814) | 1.1 | - | 1.3 (Kb)[2] |
| ZM241385 | 0.8 - 1.6[3] | - | 0.49 (IC50) |
Table 2: Selectivity Profile of A2A Receptor Antagonists (Ki in nM)
| Compound | Human A1 | Human A2B | Human A3 | A1/A2A Selectivity Ratio | A2B/A2A Selectivity Ratio | A3/A2A Selectivity Ratio |
| This compound | >1000 | >10,000 | >10,000 | >20,833 | >208,333 | >208,333 |
| Istradefylline (KW-6002) | 150 | - | - | 68 | - | - |
| Preladenant (SCH 420814) | >1000 | >1000 | >1000 | >909 | >909 | >909 |
| ZM241385 | 255[4] | 50[4] | >10,000[4] | 159 - 319 | 31 - 63 | >6,250 - >12,500 |
Note: Selectivity ratios are calculated using the human A2A Ki values from Table 1. A higher ratio indicates greater selectivity for the A2A receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Adenosine Receptor Affinity
Objective: To determine the binding affinity (Ki) of antagonist compounds for adenosine receptors.
Materials:
-
Cell membranes prepared from HEK-293 or CHO cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Radioligand: e.g., [3H]ZM241385 for A2A, [3H]DPCPX for A1, [125I]AB-MECA for A3.
-
Test compounds (this compound, Istradefylline, Preladenant, ZM241385).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled universal adenosine agonist (e.g., NECA) or a specific antagonist.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for A2A Receptor Antagonism
Objective: To determine the functional potency (IC50 or Kb) of antagonist compounds by measuring their ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
Materials:
-
HEK-293 cells stably expressing the human A2A receptor.
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
Test compounds (this compound, Istradefylline, Preladenant, ZM241385).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Plate the A2A receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist (typically the EC80 concentration) in the presence of the antagonist.
-
Incubate for a specified time to allow for cAMP production (e.g., 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
For competitive antagonists, the Kb value can be determined using the Schild equation.
Mandatory Visualizations
The following diagrams illustrate key concepts related to A2A receptor signaling and experimental workflows.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
Safety Operating Guide
Navigating the Disposal of SCH442416: A Guide to Safe Laboratory Practices
Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for SCH442416 could not be located. The following guidelines are based on general best practices for the disposal of laboratory research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the official SDS for this compound, when available, for specific and compliant disposal procedures.
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For a potent and selective antagonist like this compound, adherence to established protocols is paramount to ensure the safety of laboratory personnel and the surrounding environment. In the absence of a specific SDS, a conservative approach based on federal and institutional guidelines for hazardous waste is required.
General Principles of Chemical Waste Disposal
The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Laboratory personnel are responsible for the proper identification, management, and disposal of the chemical waste they generate.[2][3]
Key steps for proper chemical waste management include:
-
Waste Identification and Classification: Determine if the waste is hazardous. This can be based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as a hazardous waste by the EPA.[3][4]
-
Segregation: Never mix incompatible waste streams.[5] Acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[5]
-
Container Management: Waste must be stored in appropriate, compatible, and properly labeled containers.[5][6][7] Containers should be kept closed except when adding waste and must be stored in a designated satellite accumulation area.[2][3][5]
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste vendor.[2] It is prohibited to dispose of chemical waste down the drain or in regular trash.[2][6][8]
Procedural Steps for the Disposal of this compound Waste
The following step-by-step process outlines the general procedure for disposing of waste containing this compound, including the pure compound and any contaminated materials.
Step 1: Waste Characterization
-
Assume that this compound, as a bioactive organic molecule, may be classified as toxic.
-
Solutions containing this compound, especially in organic solvents like DMSO, may be considered ignitable and toxic.
-
Consult your institution's EHS department for guidance on classifying this specific waste stream.
Step 2: Segregation of Waste
-
Solid Waste: Collect unused or expired pure this compound, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Sharps Waste: Any needles or syringes used to handle solutions of this compound should be disposed of in a designated sharps container for hazardous waste.
Step 3: Container Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and the solvent(s) used.
-
Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area should be under the control of laboratory personnel and inspected weekly for any leaks or container degradation.[5][7]
Step 4: Arranging for Disposal
-
Once a waste container is full or has been accumulating for the maximum allowable time per institutional policy (often six to twelve months), arrange for its collection by your institution's EHS department or their designated hazardous waste contractor.[2][3]
Data Presentation: Hazardous Waste Characteristics
To aid in the classification of chemical waste, researchers should be familiar with the four primary characteristics of hazardous waste as defined by the EPA.
| Characteristic | Description | General Examples |
| Ignitability | Liquids with a flash point below 140°F, solids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[3][4] | Ethanol, acetone, xylene, sodium nitrate |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[3] | Hydrochloric acid, sodium hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or under other conditions.[3] | Sodium metal, potassium cyanide, picric acid |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The EPA maintains a list of specific toxic compounds. | Heavy metals, pesticides, many organic compounds |
Experimental Protocols: Waste Minimization
An essential part of any experimental protocol should be waste minimization. This not only reduces disposal costs but also enhances laboratory safety and environmental protection.[3]
Key Waste Minimization Practices:
-
Source Reduction: Order only the quantity of this compound required for your experiments.[3]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste generated.[3]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[3]
-
Substitution: If feasible, substitute hazardous chemicals with less hazardous alternatives.[3]
Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of chemical waste in a laboratory setting.
References
- 1. epa.gov [epa.gov]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemical wastes | EPA [epa.nsw.gov.au]
Essential Safety and Logistical Guidance for Handling SCH442416
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of SCH442416, a potent and selective adenosine (B11128) A2A receptor antagonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and to maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the solid form to avoid inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and purity of this compound.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect packaging for damage upon receipt. Unpack in a designated area, preferably in a fume hood. |
| Preparation of Solutions | For dissolving the solid, use a fume hood to minimize inhalation risk. This compound is soluble in DMSO. |
| Weighing | When weighing the solid compound, use an analytical balance within a ventilated enclosure to prevent dispersal of dust. |
| Storage (Solid) | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Recommended storage at -20°C for long-term stability. |
| Storage (Solutions) | Aliquot solutions and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes empty vials, contaminated gloves, and weighing papers. |
| Liquid Waste | Collect in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Any needles or syringes used to handle solutions of this compound should be disposed of in a designated sharps container for chemical waste. |
Adenosine A2A Receptor Signaling Pathway
This compound is a selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). The canonical signaling pathway of the A2AR involves its coupling to the Gs alpha subunit of the G protein complex. Upon agonist binding, the A2AR activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular functions. As an antagonist, this compound blocks the binding of agonists like adenosine to the A2AR, thereby inhibiting this signaling cascade.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
